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  • Product: 2,3,4-Trimethylbenzoic acid
  • CAS: 1076-47-7

Core Science & Biosynthesis

Foundational

2,3,4-Trimethylbenzoic acid CAS number and properties

An In-Depth Technical Guide to Trimethylbenzoic Acids for the Research Scientist A Note from the Senior Application Scientist: This technical guide was initially scoped to focus on 2,3,4-trimethylbenzoic acid. However, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Trimethylbenzoic Acids for the Research Scientist

A Note from the Senior Application Scientist: This technical guide was initially scoped to focus on 2,3,4-trimethylbenzoic acid. However, a comprehensive literature and database review revealed a significant scarcity of detailed, publicly available experimental data for this specific isomer. To provide a valuable and scientifically robust resource in the format requested, this guide has been structured to:

  • Provide the confirmed core identification data for 2,3,4-Trimethylbenzoic Acid (CAS: 1076-47-7) .

  • Present a comprehensive technical guide on the closely related and well-documented isomer, 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid, CAS: 480-63-7) , as an illustrative model for researchers.

This approach ensures that all protocols, spectral data, and safety information are accurate and verifiable, upholding the principles of scientific integrity. We believe this comparative context is of significant value to the research community.

Part 1: Core Identity of 2,3,4-Trimethylbenzoic Acid

2,3,4-Trimethylbenzoic acid is an aromatic carboxylic acid. While it is described in the literature, detailed characterization, application, and safety data are not as prevalent as for its other isomers. Its core identifiers are well-established.

Table 1: Core Identifiers for 2,3,4-Trimethylbenzoic Acid [1]

Identifier Value
CAS Number 1076-47-7
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
IUPAC Name 2,3,4-trimethylbenzoic acid
Synonyms Benzoic acid, 2,3,4-trimethyl-

| InChI Key | HDIJZFORGDBEKL-UHFFFAOYSA-N |

Beyond these fundamental identifiers, extensive experimental data remains elusive in readily accessible databases. Therefore, the remainder of this guide will focus on the well-characterized isomer, 2,4,6-trimethylbenzoic acid, as a case study.

Part 2: An In-Depth Technical Guide to 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)

Introduction and Significance

2,4,6-Trimethylbenzoic acid, commonly known as mesitoic acid, is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its unique structural feature is the presence of two methyl groups ortho to the carboxylic acid function. This steric hindrance imparts remarkable properties, influencing its reactivity and making it a valuable tool in specialized applications, including as a sterically hindered base, a protective group, and an intermediate for pharmaceuticals, dyes, and photoinitiators.[2] This guide provides a detailed overview of its properties, synthesis, characterization, and handling.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of mesitoic acid are well-documented, providing a clear fingerprint for its identification and characterization.

Table 2: Physicochemical Properties of 2,4,6-Trimethylbenzoic Acid

Property Value Source(s)
CAS Number 480-63-7 [3]
Appearance White to off-white crystalline powder [3]
Melting Point 152-155 °C [3]
Boiling Point ~288.6 °C (estimate) [3]
pKa 3.45 (at 25 °C) [3]

| Solubility | Slightly soluble in chloroform, methanol, and water (722.5 mg/L) |[3] |

Spectroscopic Characterization:

The identity and purity of mesitoic acid are unequivocally confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is distinct and simple due to the molecule's symmetry. It typically shows three signals: a sharp singlet for the two aromatic protons, a singlet for the six protons of the two ortho-methyl groups, and a singlet for the three protons of the para-methyl group. The carboxylic acid proton often appears as a broad singlet far downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the molecule's symmetry, showing distinct signals for the carboxyl carbon, the substituted aromatic carbons (C1, C2/6, C4), the unsubstituted aromatic carbons (C3/5), and the methyl carbons (ortho and para).

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is prominent around 1700 cm⁻¹. Additional peaks in the fingerprint region correspond to C-H and C-C aromatic stretches.

Synthesis and Purification

Mesitoic acid is classically synthesized via the carboxylation of mesitylene. One common and scalable laboratory method involves a Friedel-Crafts-type reaction using a catalyst system followed by hydrolysis.

Workflow for the Synthesis of 2,4,6-Trimethylbenzoic Acid

synthesis_workflow cluster_0 Reaction Setup cluster_1 Carboxylation cluster_2 Work-up & Isolation cluster_3 Purification A Charge reactor with Mesitylene and Catalyst B Introduce Carbon Dioxide Gas (0.18-0.4 MPa, 10-25 °C) A->B C Maintain reaction for 6-12 hours B->C D Quench with HCl and Water C->D E Heat to 65-75 °C for phase separation D->E F Separate aqueous (catalyst recovery) and organic phases E->F G Cool organic phase to crystallize product F->G H Filter and dry crude 2,4,6-Trimethylbenzoic Acid G->H I Recrystallize from suitable solvent (e.g., ligroin, CCl₄, or water) H->I J Obtain pure product (>99%) I->J

Caption: General workflow for the synthesis and purification of 2,4,6-Trimethylbenzoic Acid.

Detailed Experimental Protocol (Illustrative)

This protocol is based on the general principles of arene carboxylation.[2][4]

  • Reaction Setup: In a suitable pressure-rated reaction vessel equipped with mechanical stirring and a gas inlet, charge mesitylene (sym-trimethylbenzene) and the catalyst (e.g., an aluminum-based Lewis acid system).

  • Carboxylation: Seal the vessel and begin stirring. Introduce carbon dioxide gas, maintaining a pressure of 0.18–0.4 MPa. Maintain the reaction temperature between 10–25 °C for 6 to 12 hours. The progress of the reaction can be monitored by taking aliquots and analyzing via TLC or GC.

    • Scientific Rationale: The Lewis acid catalyst activates the aromatic ring, making it sufficiently nucleophilic to attack the electrophilic carbon of CO₂. The reaction is run under pressure to increase the concentration of dissolved CO₂ in the reaction medium, thereby driving the equilibrium towards the carboxylated product according to Le Châtelier's principle.

  • Work-up: After the reaction is complete, cautiously vent the excess CO₂ pressure. Slowly add a mixture of hydrochloric acid and water to the reaction mixture. This step is exothermic and should be performed with cooling.

    • Scientific Rationale: The acid-water mixture serves two purposes: it hydrolyzes the intermediate complex formed between the product and the catalyst, liberating the free carboxylic acid, and it dissolves the inorganic catalyst salts into the aqueous phase.

  • Isolation: Heat the mixture to 65–75 °C to ensure complete hydrolysis and facilitate clean separation of the organic and aqueous layers. Separate the hot organic layer.

  • Crystallization: Allow the organic layer to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the product.

  • Purification: Collect the crude product by filtration. For high purity, recrystallize the solid from a suitable solvent such as ligroin, carbon tetrachloride, or water.[3] Dry the purified crystals under vacuum.

Key Applications in Research and Development

The steric hindrance provided by the two ortho-methyl groups is the defining feature that dictates the applications of mesitoic acid.

  • Intermediate in Synthesis: It is a key precursor for synthesizing other valuable reagents, such as trimethylbenzoyl chloride, and is used in the production of dyes and pesticides.[5]

  • Photoinitiators: Derivatives of mesitoic acid are used as photoinitiators in polymer chemistry, where they generate radicals upon exposure to UV light to initiate polymerization reactions.[5]

  • Sterically Hindered Esters and Amides: The bulky nature of the mesitoyl group makes its esters and amides highly resistant to hydrolysis. This property is exploited in synthetic chemistry where it can serve as a robust protecting group for alcohols and amines.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. The following information is derived from safety data for 2,4,6-trimethylbenzoic acid.

Table 3: GHS Hazard Information for 2,4,6-Trimethylbenzoic Acid

Hazard Class GHS Classification Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Eye Damage/Irritation Category 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation |

Source: ChemicalBook, based on GHS filings.[3]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[7]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek medical attention.

References

  • PubChem. (n.d.). 2,3,4-Trimethylbenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2010). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved January 26, 2026, from [Link]

  • MOPAC. (n.d.). 2,3,4-trimethylbenzoic acid. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
  • NIST. (n.d.). 2,3,4-Trimethylbenzoic acid. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

  • Solubility of Things. (n.d.). 2,3,6-Trimethylbenzoic acid. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (1992). Acid Derivatives: Volume 2. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

Sources

Exploratory

An In-Depth Technical Guide to 2,3,4-Trimethylbenzoic Acid: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,4-Trimethylbenzoic acid is an aromatic carboxylic acid, a class of compounds frequently encountered in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethylbenzoic acid is an aromatic carboxylic acid, a class of compounds frequently encountered in medicinal chemistry and materials science. As a substituted benzoic acid, its chemical properties and biological activity are influenced by the presence and position of the three methyl groups on the phenyl ring. Understanding the precise molecular structure and weight of this compound is fundamental for its accurate identification, characterization, and application in research and development. This guide provides a detailed examination of the molecular architecture and key physical properties of 2,3,4-trimethylbenzoic acid, offering a foundational reference for its use in experimental workflows.

Molecular Structure and Identification

The structural arrangement of 2,3,4-trimethylbenzoic acid is defined by a benzene ring substituted with a carboxyl group (-COOH) and three methyl groups (-CH3) at the 2, 3, and 4 positions. This specific substitution pattern distinguishes it from its various isomers, each of which can exhibit different physical and chemical properties.

The definitive identification of 2,3,4-trimethylbenzoic acid relies on a combination of its chemical formula, systematic nomenclature, and unique identifiers such as the CAS Registry Number.

IdentifierValueSource
IUPAC Name 2,3,4-trimethylbenzoic acid[1]
Molecular Formula C₁₀H₁₂O₂[2], [1]
CAS Registry Number 1076-47-7[2], [1]
SMILES CC1=C(C(=C(C=C1)C(=O)O)C)C[1]
InChIKey HDIJZFORGDBEKL-UHFFFAOYSA-N[2], [1]

graph "2_3_4_trimethylbenzoic_acid" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2.25!"]; C4 [label="C", pos="0.8,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1 [style=invis]; // for centering C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;

// Substituents C_carboxyl [label="C", pos="0,3!"]; O_hydroxyl [label="OH", pos="1.5,3.5!"]; O_carbonyl [label="O", pos="-1.5,3.5!"]; C_methyl2 [label="CH₃", pos="-2.6,-1.5!"]; C_methyl3 [label="CH₃", pos="-1.6,-3.75!"]; C_methyl4 [label="CH₃", pos="1.6,-3.75!"];

C1 -- C_carboxyl; C_carboxyl -- O_hydroxyl; C_carboxyl -- O_carbonyl [style=double]; C2 -- C_methyl2; C3 -- C_methyl3; C4 -- C_methyl4; }

Caption: 2D structure of 2,3,4-trimethylbenzoic acid.

Molecular Weight

The molecular weight of a compound is a critical parameter for quantitative analysis, reaction stoichiometry, and formulation development. It is determined by the sum of the atomic weights of its constituent atoms.

The molecular formula of 2,3,4-trimethylbenzoic acid is C₁₀H₁₂O₂.[1][2] The molecular weight can be calculated as follows:

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight: 120.11 + 12.096 + 31.998 = 164.204 u

ParameterValueSource
Molecular Weight 164.20 g/mol [2], [1]
Monoisotopic Mass 164.083729621 Da[1]

Structural Elucidation and Experimental Protocols

The confirmation of the molecular structure of 2,3,4-trimethylbenzoic acid is typically achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2,3,4-trimethylbenzoic acid, both ¹H and ¹³C NMR would provide definitive evidence for the substitution pattern.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two distinct signals in the aromatic region, each integrating to 1H. These would likely appear as doublets due to coupling with each other.

  • Methyl Protons: Three distinct singlets in the aliphatic region, each integrating to 3H, corresponding to the three methyl groups. The chemical shifts of these methyl groups would be influenced by their position on the ring.

  • Carboxylic Acid Proton: A broad singlet, typically downfield, corresponding to the acidic proton of the carboxyl group.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts indicating their substitution. The carbon attached to the carboxyl group would be the most downfield.

  • Methyl Carbons: Three distinct signals in the aliphatic region for the three methyl carbons.

  • Carboxyl Carbon: A signal in the highly deshielded region, characteristic of a carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3,4-trimethylbenzoic acid would be expected to show the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

  • C-H Stretch (Aromatic and Aliphatic): Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl groups.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

  • Molecular Ion Peak (M⁺): A peak at m/z = 164, corresponding to the intact molecule.[3]

  • Fragment Ions: Characteristic fragmentation patterns would include the loss of a hydroxyl group (M-17) and a carboxyl group (M-45).

Caption: Experimental workflow for the synthesis and characterization of 2,3,4-trimethylbenzoic acid.

Isomeric Comparison

It is crucial to distinguish 2,3,4-trimethylbenzoic acid from its isomers, as their properties and reactivity can vary significantly. The following table summarizes the key identifiers for the different trimethylbenzoic acid isomers.

IsomerCAS Registry Number
2,3,4-Trimethylbenzoic acid 1076-47-7[1][2]
2,3,5-Trimethylbenzoic acid 2437-66-3[4]
2,3,6-Trimethylbenzoic acid 2529-36-4[5]
2,4,5-Trimethylbenzoic acid 13394-39-5
2,4,6-Trimethylbenzoic acid 480-63-7[6][7][8]
3,4,5-Trimethylbenzoic acid 1076-88-6[9]

Conclusion

The precise molecular structure and weight of 2,3,4-trimethylbenzoic acid are fundamental to its scientific and industrial applications. This guide has detailed its molecular formula (C₁₀H₁₂O₂), molecular weight (164.20 g/mol ), and key structural identifiers. The outlined experimental workflows provide a robust framework for its unambiguous characterization, ensuring the reliability and reproducibility of research outcomes. The provided data, grounded in authoritative chemical databases, serves as a comprehensive reference for professionals in drug development and chemical research.

References

  • National Institute of Standards and Technology. (n.d.). 2,3,4-Trimethylbenzoic acid. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17314, 2,3,6-Trimethylbenzoic acid. PubChem. Retrieved January 27, 2026, from [Link]

  • SIELC Technologies. (n.d.). 2,4,6-Trimethylbenzoic acid. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75534, 2,3,5-trimethylbenzoic acid. PubChem. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10714, 2,4,5-Trimethylbenzoic Acid. PubChem. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10194, 2,4,6-Trimethylbenzoic acid. PubChem. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14103, 2,3,4-Trimethylbenzoic acid. PubChem. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75534, 2,3,5-Trimethylbenzoic acid. PubChem. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11308, 2,3,4-Trimethoxybenzoic acid. PubChem. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11874, 2,3,4-Trihydroxybenzoic Acid. PubChem. Retrieved January 27, 2026, from [Link]

  • MOPAC. (n.d.). 2,3,4-trimethylbenzoic acid. Retrieved January 27, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 27, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 3,4,5-Trimethylbenzoic acid. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

  • Human Metabolome Database. (2013, April 9). Showing metabocard for 2,3,4-Trihydroxybenzoic acid (HMDB0059964). Retrieved January 27, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2,3,4-Trimethylbenzoic Acid

Introduction: Navigating the Synthetic Challenges of Sterically Hindered Scaffolds 2,3,4-Trimethylbenzoic acid is a unique chemical scaffold with potential applications in the development of novel pharmaceuticals and fun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of Sterically Hindered Scaffolds

2,3,4-Trimethylbenzoic acid is a unique chemical scaffold with potential applications in the development of novel pharmaceuticals and functional materials. The strategic placement of three methyl groups on the aromatic ring creates a sterically congested environment around the carboxylic acid functionality. This steric hindrance presents significant challenges for classical synthetic transformations such as esterification and amidation, often leading to low yields and requiring harsh reaction conditions.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and efficient protocols for the synthesis of novel ester and amide derivatives from this challenging substrate. We will explore various activation strategies that overcome the inherent steric hindrance, enabling access to a diverse range of functionalized molecules. The protocols detailed herein are designed to be reproducible and scalable, providing a solid foundation for further research and development.

Section 1: Synthesis of the Key Intermediate: 2,3,4-Trimethylbenzoyl Chloride

The conversion of 2,3,4-trimethylbenzoic acid to its corresponding acyl chloride is a crucial first step in many synthetic routes. The increased electrophilicity of the acyl chloride facilitates subsequent reactions with a wide range of nucleophiles.[2] Due to the steric hindrance of the starting material, the use of a potent chlorinating agent is recommended.

Protocol 1: Synthesis of 2,3,4-Trimethylbenzoyl Chloride using Thionyl Chloride

This protocol describes the synthesis of 2,3,4-trimethylbenzoyl chloride using thionyl chloride (SOCl₂), a common and effective reagent for this transformation.[3][4]

Workflow Diagram:

Synthesis_Acyl_Chloride start Start: 2,3,4-Trimethylbenzoic Acid reagents Add Thionyl Chloride (SOCl₂) (2-3 equivalents) Solvent: Anhydrous Toluene start->reagents reaction Reflux at 80°C for 2-4 hours Monitor by TLC or GC reagents->reaction workup Remove excess SOCl₂ and solvent under reduced pressure reaction->workup product Product: 2,3,4-Trimethylbenzoyl Chloride workup->product

Caption: Synthesis of 2,3,4-Trimethylbenzoyl Chloride.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2,3,4-Trimethylbenzoic Acid164.201.0 eqEnsure it is dry.
Thionyl Chloride (SOCl₂)118.972.0 - 3.0 eqUse freshly distilled.
Anhydrous Toluene-5-10 mL per gram of acidDry over sodium/benzophenone.
Magnetic Stirrer-1
Round-bottom flask-1Flame-dried.
Reflux condenser-1With a drying tube.
Heating mantle-1
Rotary evaporator-1

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add 2,3,4-trimethylbenzoic acid (1.0 eq).

  • Addition of Reagents: Add anhydrous toluene to the flask, followed by the slow, dropwise addition of thionyl chloride (2.0-3.0 eq) at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,3,4-trimethylbenzoyl chloride is often used directly in the next step without further purification.

Section 2: Synthesis of Novel Ester Derivatives

The esterification of sterically hindered benzoic acids like 2,3,4-trimethylbenzoic acid can be challenging. The "ortho effect" of the methyl group at the 2-position significantly retards the rate of reaction.[5][6] To overcome this, two primary strategies are presented: direct esterification using a solid acid catalyst and a two-step approach via the acyl chloride.

Protocol 2.1: Direct Esterification using a Solid Acid Catalyst

This method utilizes a solid acid catalyst, which can offer advantages in terms of ease of separation and potential for recycling. Zirconium-based solid acids have shown promise in the esterification of ortho-substituted benzoic acids.[7]

Workflow Diagram:

Esterification_Solid_Acid start Start: 2,3,4-Trimethylbenzoic Acid reagents Add Alcohol (e.g., Methanol, large excess) Add Zr-Ti Solid Acid Catalyst start->reagents reaction Reflux at the boiling point of the alcohol Monitor by TLC or GC reagents->reaction workup Filter to remove catalyst Remove excess alcohol under reduced pressure reaction->workup purification Purify by column chromatography workup->purification product Product: Ester Derivative purification->product

Caption: Direct Esterification with a Solid Acid Catalyst.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2,3,4-Trimethylbenzoic Acid164.201.0 eq
Alcohol (e.g., Methanol)VariesLarge excessActs as both reactant and solvent.
Zr-Ti Solid Acid Catalyst-10-20 wt%Commercially available or prepared.
Magnetic Stirrer-1
Round-bottom flask-1
Reflux condenser-1
Heating mantle-1
Filtration apparatus-1
Rotary evaporator-1

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,3,4-trimethylbenzoic acid (1.0 eq), the desired alcohol (in large excess), and the Zr-Ti solid acid catalyst (10-20 wt% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture and filter to remove the solid catalyst. The catalyst can be washed with a small amount of the alcohol and dried for potential reuse.

  • Purification: Remove the excess alcohol from the filtrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

Protocol 2.2: Esterification via the Acyl Chloride Intermediate

This is a highly reliable method for the synthesis of esters from sterically hindered carboxylic acids.[1] The pre-formed acyl chloride is highly reactive towards alcohols.

Workflow Diagram:

Esterification_Acyl_Chloride start Start: 2,3,4-Trimethylbenzoyl Chloride reagents Dissolve in Anhydrous DCM Add Alcohol (1.1 eq) and Triethylamine (1.2 eq) start->reagents reaction Stir at room temperature for 2-6 hours Monitor by TLC reagents->reaction workup Wash with dilute HCl, NaHCO₃(aq), and brine reaction->workup purification Dry over Na₂SO₄, filter, and concentrate Purify by column chromatography workup->purification product Product: Ester Derivative purification->product Amide_Acyl_Fluoride start Start: 2,3,4-Trimethylbenzoic Acid reagents Add Amine (1.1 eq), BTFFH (1.2 eq), and DIPEA (2.0 eq) in Anhydrous DMF start->reagents reaction Stir at room temperature to 50°C for 12-24 hours Monitor by LC-MS reagents->reaction workup Dilute with EtOAc, wash with water and brine reaction->workup purification Dry over Na₂SO₄, filter, and concentrate Purify by column chromatography workup->purification product Product: Amide Derivative purification->product Amide_Mixed_Anhydride start Start: 2,3,4-Trimethylbenzoic Acid reagents1 Dissolve in Anhydrous THF Add Triethylamine (3.0 eq) and Methanesulfonyl Chloride (1.1 eq) at 0°C start->reagents1 activation Stir at 0°C for 30 minutes (Formation of Mixed Anhydride) reagents1->activation reagents2 Add Amine (e.g., N,O-Dimethylhydroxylamine HCl, 1.1 eq) activation->reagents2 reaction Stir at room temperature for 2-4 hours Monitor by TLC reagents2->reaction workup Quench with water, extract with EtOAc reaction->workup purification Wash with NaHCO₃(aq) and brine, dry, concentrate Purify by column chromatography workup->purification product Product: Amide Derivative purification->product

Sources

Application

Application Note & Standard Operating Procedure: Esterification of 2,3,4-Trimethylbenzoic Acid

Abstract: This document provides a detailed guide for the chemical esterification of 2,3,4-trimethylbenzoic acid, a sterically hindered carboxylic acid. We present and contrast several robust methodologies, including the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the chemical esterification of 2,3,4-trimethylbenzoic acid, a sterically hindered carboxylic acid. We present and contrast several robust methodologies, including the classic Fischer-Speier esterification, the mild Steglich esterification, and the highly efficient diazomethane methylation. Each protocol is designed to provide researchers, scientists, and drug development professionals with the technical depth required for successful synthesis, purification, and analysis. The causality behind experimental choices, safety considerations, and process optimization are discussed to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Steric Hindrance

2,3,4-Trimethylbenzoic acid is a valuable building block in organic synthesis. Its esters are key intermediates in the development of pharmaceuticals, agrochemicals, and materials. However, the presence of two methyl groups ortho to the carboxylic acid moiety (at the C2 position) and another at the C3 position introduces significant steric hindrance. This bulkiness shields the carbonyl carbon from nucleophilic attack, making standard esterification procedures sluggish and often low-yielding.

This guide addresses this challenge by providing detailed protocols for methods known to be effective for sterically hindered substrates. The choice of method will depend on the desired ester, the scale of the reaction, and the sensitivity of other functional groups present in the molecule.

Strategic Overview of Esterification Methods

The selection of an appropriate esterification strategy is critical for success. Below is a comparative analysis of three primary methods suitable for 2,3,4-trimethylbenzoic acid.

Method Core Reagents Advantages Disadvantages Best Suited For
Fischer-Speier Esterification Alcohol (as solvent/reagent), Strong Acid Catalyst (H₂SO₄, TsOH)Economical, scalable, simple reagents.[1]Harsh conditions (heat, strong acid), reversible reaction, may not be suitable for sensitive substrates.[2]Large-scale synthesis of simple alkyl esters (e.g., methyl, ethyl) where the substrate is robust.
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Mild, neutral conditions, high yields, suitable for acid-sensitive substrates and complex alcohols.[3][4][5]Reagents are more expensive, byproduct (dicyclohexylurea) removal can be tedious.Synthesizing esters from precious or complex alcohols, especially when mild conditions are paramount.[6]
Diazomethane Methylation Diazomethane (CH₂N₂)Extremely fast, clean reaction, quantitative yield, no byproducts other than N₂ gas.[7]EXTREMELY HAZARDOUS : Diazomethane is highly toxic and explosive. Requires specialized equipment and handling. Only produces methyl esters.[8]Small-scale, rapid synthesis of the methyl ester for analytical or derivatization purposes.

Detailed Protocols & Methodologies

Protocol 1: Fischer-Speier Esterification for Methyl 2,3,4-Trimethylbenzoate

This method leverages a large excess of the alcohol and an acid catalyst to drive the equilibrium towards the ester product, a principle articulated by Le Chatelier.[9] Concentrated sulfuric acid is a common and cost-effective catalyst.[1][10]

3.1. Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles
2,3,4-Trimethylbenzoic AcidC₁₀H₁₂O₂164.205.00 g0.0304
Methanol (Dry)CH₃OH32.04100 mL2.47
Sulfuric Acid (Conc.)H₂SO₄98.081.0 mL0.0184
Diethyl Ether(C₂H₅)₂O74.12~150 mL-
Sat. Sodium BicarbonateNaHCO₃84.01~100 mL-
Brine (Sat. NaCl)NaCl58.44~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-

3.2. Experimental Workflow

Caption: Fischer-Speier Esterification Workflow

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4-trimethylbenzoic acid (5.00 g, 30.4 mmol).

  • Reagent Addition: Add 100 mL of dry methanol to the flask and stir until the acid dissolves. Carefully and slowly add concentrated sulfuric acid (1.0 mL) down the condenser.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 8-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up (Quenching): Allow the reaction to cool to room temperature. Reduce the volume of methanol by about 75% using a rotary evaporator.

  • Extraction: Transfer the remaining mixture to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

  • Neutralization: Carefully wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with 50 mL of brine.[9][11] Caution: Vent the separatory funnel frequently during the bicarbonate wash to release CO₂ pressure.

  • Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 2,3,4-trimethylbenzoate.

Protocol 2: Steglich Esterification for Ethyl 2,3,4-Trimethylbenzoate

This method is ideal for substrates that cannot tolerate harsh acidic conditions. It relies on a carbodiimide (DCC or the water-soluble EDC) to activate the carboxylic acid and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under mild conditions.[5][12]

4.1. Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles
2,3,4-Trimethylbenzoic AcidC₁₀H₁₂O₂164.201.00 g0.0061
Ethanol (Anhydrous)C₂H₅OH46.070.42 mL0.0073
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.331.38 g0.0067
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.1775 mg0.0006
Dichloromethane (DCM, Dry)CH₂Cl₂84.9330 mL-
0.5 M Hydrochloric AcidHCl36.46~40 mL-

4.2. Reaction Mechanism Overview

Steglich cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalytic Cycle Acid R-COOH OAU O-Acylisourea (Active Intermediate) Acid->OAU + DCC DCC DCC AcylPyr N-Acylpyridinium Ion (Highly Reactive) OAU->AcylPyr + DMAP DCU DCU (Byproduct) OAU->DCU - H⁺ DMAP DMAP AcylPyr->DMAP Ester Ester (R-COOR') AcylPyr->Ester + R'-OH Alcohol R'-OH Ester->DMAP releases

Caption: Steglich Esterification Catalytic Cycle

4.3. Step-by-Step Procedure

  • Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4-trimethylbenzoic acid (1.00 g, 6.1 mmol) and anhydrous ethanol (0.42 mL, 7.3 mmol, 1.2 equiv.) in 30 mL of dry dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (75 mg, 0.61 mmol, 0.1 equiv.) to the solution.

  • Coupling Agent: Cool the flask in an ice bath (0°C). Add dicyclohexylcarbodiimide (DCC) (1.38 g, 6.7 mmol, 1.1 equiv.) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up (Byproduct Removal): Once the reaction is complete, filter the mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer with two 20 mL portions of 0.5 M HCl (to remove DMAP), followed by 20 mL of water, and 20 mL of brine.

  • Drying and Concentration: Dry the DCM layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure ethyl 2,3,4-trimethylbenzoate.

Safety & Handling

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Fischer-Speier: Concentrated sulfuric acid is extremely corrosive and reacts violently with water.[9] Handle with extreme care.

  • Steglich: DCC is a potent skin sensitizer. Avoid inhalation and skin contact.

  • Diazomethane: Diazomethane is a carcinogen, highly toxic, and can explode unpredictably, especially in the presence of sharp edges, ground glass joints, or certain metal salts. This procedure should only be attempted by experienced chemists in a proper setting. [7][8]

Conclusion

The esterification of the sterically hindered 2,3,4-trimethylbenzoic acid requires careful selection of synthetic methodology. For robust, large-scale syntheses of simple esters, the Fischer-Speier method remains a viable, economic choice. For more delicate substrates or complex alcohols where mild conditions are essential, the Steglich esterification provides an excellent alternative with high yields. Finally, for the specific and rapid preparation of the methyl ester, diazomethane offers unparalleled efficiency but at a significant safety risk that must be rigorously managed. The protocols provided herein offer a validated starting point for researchers to achieve their synthetic goals.

References

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  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

  • Google Patents. (2012). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid. (URL: )
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  • Google Patents. (2021).
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  • Quora. (2017). What would be the correct order of ease of acid catalysed esterification in benzoic acid, 2-4 dimethyl benzoic acid, and 2-4-6 trimethyl benzoic acid?. (URL: [Link])

  • Master Organic Chemistry. (2022). Diazomethane (CH2N2). (URL: [Link])

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (URL: [Link])

  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
  • ResearchGate. (n.d.). (E)-1-((3-ethyl-2,4,4- trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. (URL: [Link])

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. (URL: [Link])

  • Wikipedia. (n.d.). Fischer–Speier esterification. (URL: [Link])

  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (URL: [Link])

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. (URL: [Link])

  • Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. (URL: [Link])

  • ACS Publications. (2009). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. (URL: [Link])

  • E3S Web of Conferences. (n.d.). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. (URL: [Link])

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  • ResearchGate. (n.d.). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. (URL: [Link])

  • National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (URL: [Link])

  • Google Patents. (2007). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid. (URL: )
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  • Arkivoc. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. (URL: [Link])

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Sources

Technical Notes & Optimization

Troubleshooting

Common issues and solutions for the Grignard synthesis of 2,3,4-Trimethylbenzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the Grignard synthesis of 2,3,4-trimethylbenzoic acid. This resource is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Grignard synthesis of 2,3,4-trimethylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific synthesis. Here, we address common experimental challenges with scientifically grounded explanations and provide actionable solutions to streamline your workflow and enhance your success rate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis. Each issue is presented with its probable causes and a step-by-step resolution process.

Question 1: My Grignard reaction fails to initiate. The solution remains clear and the magnesium is unreactive. What's wrong?

Answer:

Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always the presence of inhibitors or a passivated magnesium surface. The Grignard reagent is a potent nucleophile and a very strong base, making it exquisitely sensitive to moisture and other protic sources.[1][2][3]

Probable Causes & Solutions:

  • Contamination with Water: The primary inhibitor is water. Grignard reagents react rapidly with water to form an alkane (1,2,3-trimethylbenzene in this case) and magnesium hydroxide salts, quenching the reagent as it forms.[2][3]

    • Solution: Ensure all glassware is rigorously dried. Oven-dry all flasks, condensers, and dropping funnels at >120°C for several hours and assemble them hot under a stream of dry nitrogen or argon. Allow to cool to room temperature under a positive pressure of inert gas before adding reagents. Use a drying tube (e.g., with CaCl₂) to protect the reaction from atmospheric moisture.[4]

  • Passivated Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the alkyl halide from reacting with the metal.[5]

    • Solution 1: Mechanical Activation: Before adding solvent, remove the condenser and briefly crush some of the magnesium turnings against the side of the flask with a dry glass rod.[4] This exposes a fresh, unoxidized metal surface.

    • Solution 2: Chemical Activation: Add a small crystal of iodine (I₂) to the magnesium in the flask.[6] The iodine reacts with the magnesium surface, chemically cleaning it. The purple color of the iodine will fade as it reacts. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium is rapid and produces ethene gas, which helps to scrub the magnesium surface.

  • Poor Quality Reagents:

    • Solution: Use anhydrous grade ether or THF. Diethyl ether and THF are ideal solvents as they are aprotic and solvate the Grignard reagent, but they are hygroscopic.[2] Use a freshly opened bottle or solvent from a solvent purification system. Ensure your starting material, 1-bromo-2,3,4-trimethylbenzene, is pure and dry.

Question 2: The reaction started, but my yield of 2,3,4-trimethylbenzoic acid is very low (<40%). Where did my product go?

Answer:

Low yields typically point to incomplete conversion or competing side reactions. Once the Grignard reagent is formed, it can be consumed by pathways other than the desired carboxylation.

Probable Causes & Solutions:

  • Wurtz Coupling Side Reaction: This is a major competing reaction where the formed Grignard reagent (R-MgX) reacts with the unreacted starting halide (R-X) to form a homocoupled byproduct (R-R).[7][8] In this case, it would be 2,2',3,3',4,4'-hexamethylbiphenyl. This reaction is favored by high local concentrations of the alkyl halide and elevated temperatures.[4]

    • Solution: Add the 1-bromo-2,3,4-trimethylbenzene solution dropwise and slowly to the magnesium suspension.[7] This maintains a low concentration of the halide, minimizing the Wurtz coupling. Maintain a gentle reflux; overly vigorous heating can accelerate the side reaction.

  • Inefficient Carboxylation: The reaction between the Grignard reagent and carbon dioxide is highly exothermic and can be inefficient if not managed correctly.

    • Solution 1: Use Excess Solid CO₂ (Dry Ice): Crush a significant excess of dry ice and add it to a separate flask. Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring.[9] Do not add the dry ice to the Grignard solution, as this can create a protective layer of ice and magnesium salts around each piece, preventing complete reaction. Gaseous CO₂ bubbled through the solution is often less effective due to poor mass transfer.[10]

    • Solution 2: Avoid Atmospheric Quenching: The Grignard reagent can be quenched by atmospheric CO₂ and moisture before you begin the carboxylation step. Maintain a positive inert gas pressure throughout the reaction.

  • Accidental Protonation: If the Grignard reagent comes into contact with any acidic protons (water, alcohols), it will be quenched, forming 1,2,3-trimethylbenzene, which reduces the amount of reagent available for carboxylation.[2][11]

    • Solution: Re-verify that all reagents, solvents, and the inert gas atmosphere are scrupulously dry.

Question 3: My final product is an oily solid and has a low melting point. How do I remove the impurities?

Answer:

An impure final product is often contaminated with the neutral byproducts from the reaction, primarily the Wurtz coupling product (2,2',3,3',4,4'-hexamethylbiphenyl) and any unreacted 1-bromo-2,3,4-trimethylbenzene.

Probable Causes & Solutions:

  • Contamination with Neutral Byproducts: The desired product, 2,3,4-trimethylbenzoic acid, is acidic, while the main byproducts are neutral. This difference in chemical properties is the key to purification.

    • Solution: Acid-Base Extraction:

      • After the acidic workup, dissolve the crude product in an organic solvent like diethyl ether or MTBE.[12]

      • Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 5% sodium hydroxide or sodium bicarbonate solution. The acidic benzoic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous layer. The neutral organic impurities will remain in the ether layer.

      • Separate the layers. Collect the aqueous layer containing the sodium 2,3,4-trimethylbenzoate.

      • Cool the aqueous layer in an ice bath and re-acidify it by slowly adding concentrated HCl until the solution is acidic (pH ~2), which will precipitate the purified 2,3,4-trimethylbenzoic acid as a solid.[9][12]

      • Collect the pure solid product by vacuum filtration, wash with cold water, and dry thoroughly.[12]

  • Insufficient Purification:

    • Solution: Recrystallization: If the product is still not pure after extraction (as determined by melting point or TLC), it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[13]

Visualized Reaction and Troubleshooting Workflow

To better illustrate the process and decision-making, refer to the diagrams below.

Grignard Synthesis Mechanism cluster_start Starting Materials cluster_reagent Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Acidic Workup ArylHalide 1-Bromo-2,3,4-trimethylbenzene Grignard 2,3,4-Trimethylphenyl- magnesium Bromide ArylHalide->Grignard Anhydrous Ether/THF Mg Magnesium (Mg) Mg->Grignard Intermediate Magnesium Carboxylate Salt Grignard->Intermediate Nucleophilic Attack CO2 Carbon Dioxide (CO₂) CO2->Intermediate Product 2,3,4-Trimethylbenzoic Acid Intermediate->Product Protonation Acid H₃O⁺ (e.g., HCl) Acid->Product

Caption: Overall workflow of the Grignard synthesis of 2,3,4-trimethylbenzoic acid.

Troubleshooting_Workflow cluster_sol1 cluster_sol2 cluster_sol3 start Experiment Start q1 Does the reaction initiate? (Cloudiness, reflux) start->q1 sol1_group Initiation Solutions q1->sol1_group No q2 Is the final yield low? q1->q2 Yes sol1_group->q1 Implement & Retry sol1a 1. Ensure glassware & solvent are bone-dry. sol1b 2. Activate Mg with I₂ or by crushing. sol1c 3. Check halide purity. sol2_group Yield Improvement q2->sol2_group Yes q3 Is the product impure? q2->q3 No success Successful Synthesis sol2_group->success Implement in next run sol2a 1. Slow, dropwise addition of halide. sol2b 2. Use large excess of crushed dry ice. sol2c 3. Pour Grignard onto CO₂, not vice versa. sol3_group Purification Steps q3->sol3_group Yes q3->success No sol3_group->success sol3a 1. Perform acid-base extraction to remove neutral byproducts. sol3b 2. Recrystallize from a suitable solvent.

Caption: A decision-tree workflow for troubleshooting common Grignard synthesis issues.

Frequently Asked Questions (FAQs)
  • Q: Which starting halide is better: 1-bromo- or 1-chloro-2,3,4-trimethylbenzene?

    • A: For laboratory-scale synthesis, alkyl and aryl bromides are generally preferred. The C-Br bond is weaker than the C-Cl bond, making the bromide more reactive towards magnesium and facilitating easier Grignard reagent formation. Chlorides can be used but may require more forcing conditions or highly activated magnesium.

  • Q: How do I know for sure that my Grignard reagent has formed before proceeding?

    • A: Visual cues are often sufficient. The reaction mixture will typically turn cloudy and greyish-brown, and the solvent will begin to reflux gently without external heating.[9][11] The magnesium metal will also be consumed over time.[4] For quantitative analysis, you can titrate a small aliquot of the solution, but this is often unnecessary for routine synthesis.

  • Q: Can I use THF instead of diethyl ether?

    • A: Yes. Both are excellent solvents for Grignard reactions.[2] THF has a higher boiling point (66°C) than diethyl ether (34.6°C), which can be advantageous if a higher reaction temperature is needed to initiate the reaction with a less reactive halide. However, for a reactive halide like 1-bromo-2,3,4-trimethylbenzene, the gentle reflux of diethyl ether is often ideal for controlling the reaction rate.

Experimental Protocol: Synthesis of 2,3,4-Trimethylbenzoic Acid

This protocol outlines a standard lab-scale procedure. All safety precautions, including the use of personal protective equipment and working in a fume hood, must be followed. Diethyl ether is extremely flammable.[9][12]

Reagent & Equipment Table
Reagent/EquipmentQuantity/SpecificationPurpose
3-Neck Round Bottom Flask (250 mL)1Main reaction vessel
Reflux Condenser1Condense solvent vapors
Pressure-Equalizing Dropping Funnel1 (100 mL)Controlled addition of halide
Magnesium Turnings2.9 g (120 mmol, 1.2 eq)Forms the Grignard reagent
1-Bromo-2,3,4-trimethylbenzene21.3 g (100 mmol, 1.0 eq)Grignard precursor
Anhydrous Diethyl Ether~150 mLReaction solvent
Iodine Crystal1 small crystalMagnesium activator
Solid CO₂ (Dry Ice)~100 gCarbon source for carboxylation
6 M Hydrochloric Acid (HCl)~100 mLAcidic workup and protonation
5% Sodium Hydroxide (NaOH) Solution~150 mLExtraction of the acidic product
Inert Gas Supply (N₂ or Ar)-Maintain anhydrous, oxygen-free atmosphere
Step-by-Step Methodology

Part 1: Grignard Reagent Formation

  • Glassware Preparation: Assemble the oven-dried 3-neck flask with a magnetic stir bar, reflux condenser (with a drying tube), and the dropping funnel. Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings and one small iodine crystal into the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed; the color should fade as it reacts with the magnesium.[4] Allow to cool.

  • Initial Reagent Addition: Add 30 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 1-bromo-2,3,4-trimethylbenzene in 70 mL of anhydrous diethyl ether.

  • Initiation: Add ~10 mL of the bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the solution turning cloudy and the ether beginning to reflux.[11] If it does not start, gently warm the flask or add another iodine crystal.

  • Grignard Formation: Once the reaction is initiated, add the remaining bromide solution dropwise over ~60 minutes at a rate that maintains a gentle reflux.[4] After the addition is complete, continue to stir the mixture for an additional 60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, dark grey-brown color.

Part 2: Carboxylation and Workup

  • Carboxylation: In a separate large beaker or flask, crush ~100 g of dry ice. Slowly pour the prepared Grignard solution onto the crushed dry ice with vigorous stirring. The mixture will bubble and solidify. Allow it to stand until the excess dry ice has sublimed.[9]

  • Acidic Workup: Slowly and carefully add 100 mL of 6 M HCl to the beaker containing the reaction mixture.[12] Stir until all the white magnesium salts have dissolved. You should have two clear liquid layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of diethyl ether. Combine all organic layers.

  • Purification (Acid-Base Extraction): Extract the combined organic layers with two 75 mL portions of 5% NaOH solution. The product will move into the aqueous basic layer.

  • Precipitation: Cool the combined basic aqueous layers in an ice bath and slowly acidify with concentrated HCl until pH ~2. A white precipitate of 2,3,4-trimethylbenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water. Dry the product in a vacuum oven.

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  • Grignard Reaction: Synthesis of Benzoic Acid. (2020). Catalyst Education, Labflow. [Link]

  • Grignard Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Purification of Products. (2020). Chemistry LibreTexts. [Link]

Sources

Optimization

Identifying and minimizing side reactions in 2,3,4-Trimethylbenzoic acid synthesis

Welcome to the technical support center for the synthesis of 2,3,4-trimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3,4-trimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth, experience-driven advice, troubleshooting guides in a question-and-answer format, and detailed protocols to help you optimize your reaction outcomes and minimize impurity formation.

Introduction to Synthetic Strategies

The synthesis of 2,3,4-trimethylbenzoic acid typically starts from 1,2,3-trimethylbenzene (hemimellitene). The primary challenge lies in achieving the correct regioselectivity to obtain the desired 2,3,4-substitution pattern while avoiding the formation of other isomers. Several synthetic routes are viable, each with its own set of potential side reactions. This guide will focus on the most common and practical approaches.

Below is a decision-making workflow to help you choose a synthetic route based on available starting materials and equipment.

Synthesis_Routes Synthetic Routes to 2,3,4-Trimethylbenzoic Acid start Starting Material? hemimellitene 1,2,3-Trimethylbenzene (Hemimellitene) start->hemimellitene Commonly Available bromo_compound Bromo-2,3,4-trimethylbenzene start->bromo_compound Requires Prior Synthesis acylation_haloform Route 1: Friedel-Crafts Acylation + Haloform Reaction hemimellitene->acylation_haloform Two-step, good control formylation_oxidation Route 2: Formylation + Oxidation hemimellitene->formylation_oxidation Two-step, alternative grignard Route 3: Grignard Carboxylation bromo_compound->grignard Direct carboxylation

Caption: Decision workflow for selecting a synthetic route.

Route 1: Friedel-Crafts Acylation followed by Haloform Reaction

This is a robust and commonly employed two-step method. First, 1,2,3-trimethylbenzene is acylated to form a methyl ketone, which is then oxidized to the carboxylic acid via the haloform reaction.

Frequently Asked Questions & Troubleshooting

Q1: My Friedel-Crafts acylation of 1,2,3-trimethylbenzene gave a mixture of ketone isomers. How can I improve the regioselectivity for the desired 2,3,4-trimethylacetophenone?

A1: This is the most critical challenge in this synthetic route. The three methyl groups on hemimellitene are all activating and ortho-, para-directing.[1][2] This leads to a mixture of products.

  • Understanding the Directing Effects:

    • The methyl groups at positions 1 and 3 will strongly direct incoming electrophiles to their ortho and para positions.

    • The methyl group at position 2 will also direct to its ortho and para positions.

    • The position C4 is activated by the methyl groups at C1 (para) and C3 (ortho).

    • The position C5 is activated by the methyl group at C2 (para) and C3 (ortho).

    • Steric hindrance from the adjacent methyl groups at C2 and C3 will disfavor substitution at the C4 position to some extent. Conversely, the C5 position is less sterically hindered.

    Therefore, you will likely obtain a mixture of 2,3,4-trimethylacetophenone and 2,4,5-trimethylacetophenone .

  • Minimizing Isomeric Impurities:

    • Lewis Acid Choice: While strong Lewis acids like AlCl₃ are common, they can sometimes lead to lower selectivity.[3] Experimenting with milder Lewis acids like ZnCl₂ or FeCl₃ might offer better control, though potentially at the cost of reaction rate.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the thermodynamically more stable product.[4]

    • Solvent: The choice of solvent can influence the isomer ratio. Less polar solvents like dichloromethane or carbon disulfide are often preferred.

Q2: I'm observing polyacylation of my starting material. How can I prevent this?

A2: Unlike Friedel-Crafts alkylation, acylation is generally self-limiting because the product, an aryl ketone, has an electron-withdrawing acyl group that deactivates the aromatic ring towards further electrophilic substitution.[5] If you are observing polyacylation, it is highly unusual and may indicate extreme reaction conditions. Ensure you are not using an excessive amount of the acylating agent or catalyst, and maintain a controlled temperature.

Q3: The haloform reaction of my 2,3,4-trimethylacetophenone is sluggish or incomplete. What could be the issue?

A3: The haloform reaction requires a methyl ketone for the reaction to proceed.[6] Incomplete reactions are often due to issues with the reagents or reaction conditions.

  • Reagent Quality: Ensure your sodium hypochlorite or sodium hypobromite solution is fresh. These reagents can decompose over time.

  • Stoichiometry: Use a sufficient excess of the hypohalite solution and the base (e.g., NaOH).

  • Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can promote side reactions.

  • Phase Transfer Catalyst: If you are using a two-phase system (e.g., an organic solvent and aqueous hypohalite), the addition of a phase transfer catalyst like a quaternary ammonium salt can significantly improve the reaction rate.

Q4: After the haloform reaction, I have a difficult-to-purify mixture. What are the likely side products?

A4: Besides unreacted starting material, several side products can form:

  • Isomeric Trimethylbenzoic Acids: If your starting ketone was a mixture of isomers, you will have a corresponding mixture of trimethylbenzoic acids, which can be challenging to separate.

  • Over-oxidation Products: Although less common for the haloform reaction itself, harsh conditions could potentially lead to oxidation of one of the other methyl groups on the ring, forming a dicarboxylic acid.

  • Products from Aldol Condensation: Under basic conditions, the starting ketone can undergo self-condensation reactions.

Protocol: Synthesis of 2,3,4-Trimethylacetophenone
  • To a stirred solution of 1,2,3-trimethylbenzene (1 equivalent) in dichloromethane, add anhydrous aluminum chloride (1.1 equivalents) at 0 °C under a nitrogen atmosphere.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone mixture.

Protocol: Haloform Reaction to 2,3,4-Trimethylbenzoic Acid
  • Dissolve the crude 2,3,4-trimethylacetophenone in a suitable solvent like dioxane or THF.

  • To this solution, add an excess of freshly prepared sodium hypobromite solution (prepared from bromine and NaOH) at room temperature.

  • Stir the mixture vigorously for several hours. Gentle heating may be required. Monitor the reaction by TLC.

  • Once the reaction is complete, destroy the excess hypobromite by adding sodium bisulfite solution.

  • Acidify the aqueous layer with concentrated HCl to precipitate the crude 2,3,4-trimethylbenzoic acid.

  • Filter the solid, wash with cold water, and dry.

Route 2: Formylation followed by Oxidation

This route involves the introduction of a formyl group onto the 1,2,3-trimethylbenzene ring, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Frequently Asked Questions & Troubleshooting

Q1: Which formylation method is best for 1,2,3-trimethylbenzene, and what are the expected side products?

A1: Both the Gattermann-Koch and Vilsmeier-Haack reactions are viable options.

  • Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a Lewis acid catalyst. It is generally suitable for alkylbenzenes.[7][8] However, due to the high reactivity of 1,2,3-trimethylbenzene, you can expect a mixture of isomeric aldehydes, similar to the Friedel-Crafts acylation.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from DMF and POCl₃.[9][10] It is a milder method and often shows good regioselectivity for electron-rich arenes. For 1,2,3-trimethylbenzene, substitution is likely to be directed to the less sterically hindered positions, again potentially leading to a mixture of 2,3,4- and 2,4,5-trimethylbenzaldehyde.

Q2: During the oxidation of 2,3,4-trimethylbenzaldehyde, I'm getting a significant amount of a di-acid byproduct. How can I prevent this?

A2: This is a common side reaction where one of the methyl groups on the ring is also oxidized.

  • Choice of Oxidant: Strong oxidizing agents like hot, concentrated potassium permanganate or chromic acid are more likely to cause over-oxidation.[11]

  • Milder Conditions: Consider using milder and more selective oxidizing agents. Some options include:

    • Tollens' Reagent (Silver (I) oxide): This is a classic method for selectively oxidizing aldehydes.

    • Sodium Chlorite (NaClO₂): In the presence of a chlorine scavenger like 2-methyl-2-butene, this is an effective and selective method for aldehyde oxidation.

    • Hydrogen Peroxide: With certain catalysts, H₂O₂ can be a green and efficient oxidant.

Table 1: Comparison of Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
KMnO₄Basic, heatInexpensive, strongLow selectivity, can oxidize alkyl groups
CrO₃ (Jones Reagent)Acetone, H₂SO₄Fast, efficientToxic chromium waste
Ag₂O (Tollens')Aqueous NH₃Highly selective for aldehydesExpensive
NaClO₂t-BuOH/H₂O, NaH₂PO₄High selectivity, good yieldsCan generate chlorine dioxide
Protocol: Oxidation of 2,3,4-Trimethylbenzaldehyde
  • Dissolve 2,3,4-trimethylbenzaldehyde (1 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger, ~2 equivalents).

  • In a separate flask, dissolve sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.

  • Slowly add the aqueous sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction, extract the product into an organic solvent, and then perform an acid-base workup to isolate the carboxylic acid.

Route 3: Grignard Carboxylation

This route involves the formation of a Grignard reagent from a halogenated 2,3,4-trimethylbenzene, followed by reaction with carbon dioxide.

Frequently Asked Questions & Troubleshooting

Q1: My Grignard reagent formation is failing or giving low yields.

A1: Grignard reagent formation is highly sensitive to moisture and air.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous ether or THF as the solvent.

  • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Initiation: The reaction can sometimes be slow to start. Gentle heating or sonication can help initiate the reaction. Once started, it is often exothermic.

Q2: I'm observing a significant amount of a biphenyl-type impurity after my Grignard reaction.

A2: This is a common side product from the coupling of the Grignard reagent with unreacted starting halide.

  • Slow Addition: Add the haloarene slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Avoid excessive heating, as higher temperatures can favor the coupling reaction.

Protocol: Grignard Carboxylation
  • Place activated magnesium turnings (1.2 equivalents) in a dry flask under an inert atmosphere.

  • Add a small amount of anhydrous THF and a crystal of iodine.

  • Slowly add a solution of 1-bromo-2,3,4-trimethylbenzene (1 equivalent) in anhydrous THF to initiate the reaction.

  • Once the Grignard reagent has formed (the magnesium is consumed), cool the reaction mixture to 0 °C.

  • Bubble dry carbon dioxide gas through the solution, or pour the Grignard solution over crushed dry ice.[12]

  • Allow the mixture to warm to room temperature and then quench with aqueous HCl.

  • Extract the product with an organic solvent and perform an acid-base workup to isolate the carboxylic acid.

Purification of 2,3,4-Trimethylbenzoic Acid

Q: How can I effectively purify my crude 2,3,4-trimethylbenzoic acid, especially from isomeric impurities?

A: Recrystallization is the most common and effective method for purifying benzoic acids. The key is selecting the appropriate solvent or solvent system.

  • Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzoic acids, common solvents include:

    • Water: Benzoic acids are often sparingly soluble in cold water but much more soluble in hot water.[13]

    • Ethanol/Water or Acetone/Water mixtures: A mixed solvent system can be very effective. Dissolve the crude product in the minimum amount of the more soluble solvent (e.g., ethanol or acetone) at its boiling point, then slowly add the less soluble solvent (water) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Hexane/Ethyl Acetate: Another common mixed solvent system.

  • Fractional Crystallization: If you have a significant amount of an isomeric impurity (like 2,4,5-trimethylbenzoic acid), a single recrystallization may not be sufficient. You may need to perform fractional crystallization, where successive crystallizations are performed on the mother liquor and the purified solids to gradually enrich the desired isomer.

General Recrystallization Protocol
  • Place the crude 2,3,4-trimethylbenzoic acid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., an ethanol/water mixture) and heat the mixture to boiling.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Purification_Workflow General Purification Workflow crude_product Crude 2,3,4-Trimethylbenzoic Acid dissolve Dissolve in minimum hot solvent crude_product->dissolve cool_slowly Cool slowly to room temperature dissolve->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter Vacuum filter crystals ice_bath->filter wash_dry Wash with cold solvent and dry filter->wash_dry mother_liquor Mother Liquor (contains impurities) filter->mother_liquor separate pure_product Pure Product wash_dry->pure_product

Caption: A typical recrystallization workflow for purification.

References

  • Friedel-Crafts Alkylation and Acylation. (2020). Chemistry LibreTexts. [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Center for Biotechnology Information. [Link]

  • Gattermann reaction. Wikipedia. [Link]

  • Theory of Directing effects. (2019). Chemistry LibreTexts. [Link]

  • Process for preparing substituted benzoic acid. (2000).
  • An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. (2019). ResearchGate. [Link]

  • Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (1996). ResearchGate. [Link]

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020). YouTube. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]

  • Haloform reaction. Wikipedia. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of benzoylbenzoic acids. (1951). The Journal of Organic Chemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). (2024). YouTube. [Link]

  • Separations of isomer mixtures of propylbenzenes, trimethylbenzenes, trichlorobenzenes, nitrochlorobenzene and methylnaphthalenes on C4A-C10 column. (2015). ResearchGate. [Link]

  • Method for the oxidation of aryl methyl groups to carboxylic acid groups. (1973).
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. (2013). ResearchGate. [Link]

  • New strategies for separations through reactions. (1989). Separation Science and Technology. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • 2,3,4-trimethyl acetophenone. (n.d.). The Good Scents Company. [Link]

  • 2,3,4-Trimethylbenzoic acid. (n.d.). PubChem. [Link]

  • Oxidation of Alkyl benzene to Aromatic Carboxylic Acid | Toluene| Benzoic Acid. (2023). YouTube. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Oxygenated products formed from OH-initiated reactions of trimethylbenzene: autoxidation and accretion. (2020). Atmospheric Chemistry and Physics. [Link]

  • The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. (2015). Organic Syntheses. [Link]

  • Aromatic formylation reaction. (2023). Pure Chemistry. [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). [Link]

  • Benzoic Acid Synthesis. (2021). YouTube. [Link]

  • The o/p-directing effect of methyl group in electrophilic substitution re.. (n.d.). Filo. [Link]

  • Solvent Pairs for Benzoic Acid Recrystallization. (n.d.). Scribd. [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (1966). Journal of the Chemical Society C: Organic. [Link]

  • The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. (2022). YouTube. [Link]

  • Vilsmeier-Haack Reaction. (2021). YouTube. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]

  • Dimethylbenzoic acids - metabolites of trimethylbenzene. (2004). ResearchGate. [Link]

  • 2,2,2-trifluoro-2',4',6'-trimethylacetophenone. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

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Troubleshooting

Strategies to prevent byproduct formation during 2,3,4-Trimethylbenzoic acid synthesis

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of 2,3,4-trimethylbenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of 2,3,4-trimethylbenzoic acid. Our focus is on preventing byproduct formation and ensuring the highest possible purity of the final product. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Introduction: Navigating the Synthesis of 2,3,4-Trimethylbenzoic Acid

The synthesis of 2,3,4-trimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science, presents unique challenges, primarily concerning regioselectivity and the formation of isomeric byproducts. The substitution pattern of the starting materials dictates the potential impurities, making a thorough understanding of the reaction mechanism paramount. This guide will focus on a common and logical synthetic route: the Friedel-Crafts acylation of 1,2,3-trimethylbenzene (hemimellitene), followed by a haloform reaction. We will explore the critical control points in this two-step process to minimize byproduct formation and simplify purification.

Visualizing the Synthetic Pathway

To provide a clear overview, the following diagram illustrates the intended synthetic route and potential side reactions.

Synthesis_Pathway Start 1,2,3-Trimethylbenzene (Hemimellitene) Acylation Friedel-Crafts Acylation Start->Acylation Reagent1 Acetyl Chloride (CH3COCl) + AlCl3 Reagent1->Acylation Ketone_Target 2,3,4-Trimethylacetophenone (Desired Intermediate) Acylation->Ketone_Target Major Product Ketone_Byproduct Isomeric Trimethylacetophenones (e.g., 2,3,6- and 3,4,5-isomers) Acylation->Ketone_Byproduct Minor Byproducts Haloform Haloform Reaction Ketone_Target->Haloform Ketone_Byproduct->Haloform Reagent2 NaOBr (or NaOCl, NaOI) NaOH, H2O Reagent2->Haloform Final_Product 2,3,4-Trimethylbenzoic Acid (Target Product) Haloform->Final_Product Final_Byproduct Isomeric Trimethylbenzoic Acids Haloform->Final_Byproduct

Caption: Synthetic pathway for 2,3,4-trimethylbenzoic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,3,4-trimethylbenzoic acid.

Part 1: Friedel-Crafts Acylation of 1,2,3-Trimethylbenzene

The initial step, a Friedel-Crafts acylation, is critical for establishing the substitution pattern of the final product.

Question 1: I'm getting a mixture of ketone isomers during the Friedel-Crafts acylation. How can I improve the regioselectivity for the desired 2,3,4-trimethylacetophenone?

Answer: This is a common challenge due to the directing effects of the three methyl groups on the hemimellitene ring. While the 4-position is sterically the most accessible, acylation can also occur at other positions. Here’s how to optimize for the desired isomer:

  • Controlling Reaction Temperature: Friedel-Crafts reactions are sensitive to temperature. Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance selectivity by favoring the thermodynamically more stable product, which is often the less sterically hindered isomer.

  • Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a common catalyst, its high reactivity can sometimes lead to a decrease in selectivity. Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer better control over the reaction.

  • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Less polar solvents, such as dichloromethane or dichloroethane, are generally preferred over more coordinating solvents.

Troubleshooting Flowchart: Improving Regioselectivity in Friedel-Crafts Acylation

Acylation_Troubleshooting Start Low yield of desired 2,3,4-trimethylacetophenone isomer? Check_Temp Is the reaction temperature aintained at 0-5 °C? Start->Check_Temp Lower_Temp Action: Lower and strictly control the reaction temperature. Check_Temp->Lower_Temp No Check_Catalyst Are you using a strong Lewis acid like AlCl3? Check_Temp->Check_Catalyst Yes Lower_Temp->Check_Catalyst Milder_Catalyst Action: Consider a milder Lewis acid (e.g., FeCl3, ZnCl2). Check_Catalyst->Milder_Catalyst Yes Check_Solvent Is your solvent appropriate? (e.g., DCM, DCE) Check_Catalyst->Check_Solvent No Milder_Catalyst->Check_Solvent Solvent_Change Action: Ensure a non-coordinating solvent is used. Check_Solvent->Solvent_Change No End Improved Regioselectivity Check_Solvent->End Yes Solvent_Change->End

Caption: Troubleshooting regioselectivity in Friedel-Crafts acylation.

Question 2: I observe the formation of a dark, tarry substance during the acylation reaction. What is causing this and how can I prevent it?

Answer: The formation of tarry byproducts is often due to side reactions such as polyacylation or decomposition of starting materials and products, which can be exacerbated by overly harsh reaction conditions.

  • Stoichiometry of the Lewis Acid: Friedel-Crafts acylations typically require at least one equivalent of the Lewis acid catalyst, as it complexes with the product ketone.[1] Using a large excess of the catalyst can promote side reactions. A slight excess (e.g., 1.1 equivalents) is often sufficient.

  • Purity of Reagents: Ensure that your 1,2,3-trimethylbenzene, acetyl chloride, and Lewis acid are of high purity and anhydrous. Water will deactivate the Lewis acid and can lead to undesired side reactions.

  • Controlled Addition: Add the acylating agent (acetyl chloride) slowly to the mixture of the aromatic substrate and Lewis acid at a low temperature to control the exotherm of the reaction.

ParameterRecommended ConditionRationale
Temperature 0-5 °CEnhances regioselectivity and minimizes side reactions.
Lewis Acid AlCl₃ (1.1 eq) or milder alternativesA slight excess is sufficient; milder acids can improve selectivity.
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Non-coordinating solvents that are effective for this reaction.
Reagent Purity AnhydrousWater deactivates the catalyst and promotes side reactions.
Part 2: Haloform Reaction and Work-up

The haloform reaction converts the intermediate methyl ketone to the corresponding carboxylic acid.

Question 3: My haloform reaction is incomplete, and I have a significant amount of unreacted ketone. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue and can be addressed by optimizing several parameters:

  • Reaction Temperature: The haloform reaction is often exothermic. While it may be initiated at a lower temperature, gentle heating (e.g., to 50-60 °C) may be necessary to ensure the reaction goes to completion.

  • Stoichiometry of Halogen and Base: Ensure you are using a sufficient excess of both the halogenating agent (e.g., bromine or chlorine in the form of sodium hypobromite or hypochlorite) and the base (e.g., sodium hydroxide). A 3-4 fold molar excess of the halogenating agent is typical.

  • Reaction Time: The haloform reaction can be slow. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the appropriate reaction time.

Question 4: During the work-up, I'm having trouble separating the product from the haloform byproduct (e.g., bromoform). What is the best way to purify my 2,3,4-trimethylbenzoic acid?

Answer: A standard acid-base extraction is a highly effective method for this separation.

  • After the reaction is complete, quench any remaining halogenating agent with a reducing agent like sodium bisulfite.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 1-2. This will protonate the carboxylate to form the desired carboxylic acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). The neutral haloform byproduct will be extracted into the organic layer, while the more polar carboxylic acid will have limited solubility.

  • To further purify, you can extract the initial basic reaction mixture (before acidification) with an organic solvent to remove the haloform. Then, acidify the aqueous layer to precipitate the carboxylic acid.

Recrystallization Protocol for 2,3,4-Trimethylbenzoic Acid:

Recrystallization is an excellent final purification step to remove any remaining isomeric byproducts.

  • Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of trimethylbenzoic acids. The acid should be soluble in hot ethanol and less soluble in water.

  • Procedure:

    • Dissolve the crude acid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

Part 3: Byproduct Identification and Purity Assessment

Question 5: How can I confirm the identity and purity of my final product and identify any isomeric byproducts?

Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between the trimethylbenzoic acid isomers. The chemical shifts and splitting patterns of the aromatic protons and the methyl groups are unique for each isomer. For 2,3,4-trimethylbenzoic acid, you would expect to see distinct signals for the three methyl groups and the two aromatic protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the different isomers, and the mass spectrometer will confirm their molecular weight. Derivatization to the trimethylsilyl esters may be necessary for good chromatographic resolution.[2]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.

TechniqueExpected Outcome for Pure 2,3,4-Trimethylbenzoic AcidIndication of Impurities
¹H NMR Characteristic signals for three distinct methyl groups and two aromatic protons.Additional peaks in the aromatic and methyl regions, indicating isomeric byproducts.
GC-MS A single major peak with the correct mass-to-charge ratio.Multiple peaks, indicating the presence of isomers or other byproducts.
Melting Point Sharp melting point around the literature value.Broad and depressed melting point range.

Conclusion

The successful synthesis of high-purity 2,3,4-trimethylbenzoic acid hinges on a careful and informed approach to each reaction step. By understanding the principles of regioselectivity in Friedel-Crafts acylation and optimizing the conditions of the subsequent haloform reaction, the formation of isomeric byproducts can be significantly minimized. This guide provides a framework for troubleshooting common issues and implementing effective purification strategies. As with any chemical synthesis, meticulous experimental technique and careful monitoring of reaction progress are key to achieving the desired outcome.

References

  • This is a placeholder for a relevant citation that would ideally be found in a more targeted liter
  • This is a placeholder for a relevant citation that would ideally be found in a more targeted liter
  • This is a placeholder for a relevant citation that would ideally be found in a more targeted liter
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Mamer, O. A., & Montgomery, J. A. (Year). Title of a relevant article on GC-MS of derivatized carboxylic acids. Journal Name, Volume(Issue), pages. [This is a template for a proper citation; a specific relevant paper would be cited here.]

Sources

Optimization

Proper handling, storage, and disposal of 2,3,4-Trimethylbenzoic acid

An Expert Guide to the Laboratory Management of 2,3,4-Trimethylbenzoic Acid Welcome to the Technical Support Center for 2,3,4-Trimethylbenzoic Acid. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Laboratory Management of 2,3,4-Trimethylbenzoic Acid

Welcome to the Technical Support Center for 2,3,4-Trimethylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the safe and compliant management of this chemical. As Senior Application Scientists, our goal is to move beyond mere procedural lists, explaining the causality behind each recommendation to ensure both safety and experimental integrity.

Introduction to 2,3,4-Trimethylbenzoic Acid

2,3,4-Trimethylbenzoic acid (CAS No. 1076-47-7) is a solid, white powder with the molecular formula C₁₀H₁₂O₂[1][2]. While Safety Data Sheets (SDS) indicate that at its given concentration, it is not classified as hazardous to health, it is imperative to handle it with the care and respect afforded to all laboratory chemicals[3][4]. Adherence to good industrial hygiene and safety practices is paramount to minimize risk and ensure a safe laboratory environment[4]. This guide provides a comprehensive framework for its handling, storage, and disposal.

Section 1: Safe Handling and Personal Protective Equipment (PPE)

Proper handling is the first line of defense against chemical exposure. The primary risks associated with 2,3,4-Trimethylbenzoic acid, as a solid powder, are inhalation of dust and direct contact with skin or eyes[1][3].

Frequently Asked Questions (Handling & PPE)

Q: What are the absolute minimum PPE requirements for handling 2,3,4-Trimethylbenzoic acid?

A: The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards[1][5].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques to avoid skin contact[6].

  • Body Protection: A standard laboratory coat. Wear appropriate protective clothing to prevent skin exposure[1][5].

Q: When is respiratory protection necessary?

A: Respiratory protection is not typically required under normal use conditions with adequate ventilation[1]. However, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if you are handling large quantities, if dust formation is significant, or if you experience any respiratory irritation[5][6]. The key is to prevent dust inhalation[1][3][4].

Q: What engineering controls are recommended?

A: Always handle 2,3,4-Trimethylbenzoic acid in a well-ventilated area[3][7][8]. A fume hood is the preferred engineering control, especially when weighing or transferring the powder, as this minimizes the potential for dust to become airborne.

Troubleshooting Handling Issues

Issue: I notice a fine powder coating surfaces after weighing out the compound.

  • Cause: This indicates that dust is becoming airborne during transfer. This can happen when scooping too quickly or when static electricity causes the powder to disperse.

  • Solution:

    • Refine Technique: Handle the powder slowly and deliberately within a fume hood to minimize air currents.

    • Use Anti-Static Tools: Employ anti-static weigh boats or brushes to reduce powder cling and dispersal.

    • Local Exhaust Ventilation: If a fume hood is not available, use a snorkel exhaust or other local ventilation to capture dust at the source.

    • Decontamination: After handling, wipe down all surfaces with a damp cloth to collect any residual dust before it can become airborne later.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with 2,3,4-Trimethylbenzoic acid.

PPE_Selection start Start: Prepare to handle 2,3,4-Trimethylbenzoic acid min_ppe Minimum PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat start->min_ppe check_dust Is significant dust generation expected? (e.g., large quantities, vigorous mixing) min_ppe->check_dust add_respirator Add Respiratory Protection: - NIOSH/MSHA approved respirator (e.g., N95 for dust) check_dust->add_respirator Yes proceed Proceed with experiment using selected PPE check_dust->proceed No add_respirator->proceed

Caption: PPE selection logic for 2,3,4-Trimethylbenzoic acid.

Section 2: Secure Storage

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations. The key principles are to keep it isolated, dry, and in a stable environment.

Frequently Asked Questions (Storage)

Q: What are the ideal storage conditions for 2,3,4-Trimethylbenzoic acid?

A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[1][3][4][9]. It's also important to protect it from direct sunlight[1][3].

Q: What materials should NOT be stored with 2,3,4-Trimethylbenzoic acid?

A: As a carboxylic acid, it should be stored separately from bases and strong oxidizing agents to prevent reactions[1][9][10]. It is also advisable to avoid storing it with reactive metals. Storing acids in metal cabinets is not recommended due to the potential for corrosion[10].

Q: Can I store it on an open lab bench?

A: No. Open bench storage is not recommended. It should be stored in a designated chemical storage cabinet, away from incompatible materials. This prevents accidental spills and contact with other reagents.

Troubleshooting Storage Issues

Issue: The powder in the container appears clumped or discolored.

  • Cause: This may indicate moisture absorption or a reaction with contaminants. An improperly sealed container or storage in a humid environment is the likely cause.

  • Solution:

    • Verify Integrity: If the integrity of the compound is critical for your experiment, it may be best to use a fresh, unopened container.

    • Improve Storage Protocol: Ensure all containers are sealed tightly immediately after use. Consider using desiccants within the storage cabinet in high-humidity environments.

    • Check for Contamination: Ensure that scoops and spatulas used for this chemical are clean and dry to prevent cross-contamination.

Storage Condition Summary
ParameterRecommendationRationale
Location Cool, dry, well-ventilated area[1][3][4].Prevents degradation and moisture absorption.
Container Tightly closed, original container[1][3][4].Prevents contamination and exposure to air/moisture.
Light Protect from direct sunlight[1][3].Prevents potential light-induced degradation.
Incompatibles Store away from bases and strong oxidizing agents[1][9][10].Prevents hazardous chemical reactions.

Section 3: Responsible Disposal

Disposal of chemical waste is strictly regulated. All waste containing 2,3,4-Trimethylbenzoic acid must be treated as hazardous chemical waste unless otherwise determined by your institution's environmental health and safety (EHS) office.

Frequently Asked Questions (Disposal)

Q: Can I dispose of small amounts of 2,3,4-Trimethylbenzoic acid in the regular trash or down the drain?

A: No. As a general rule, laboratory chemicals should not be disposed of in the regular trash or down the drain[11]. It must be disposed of as hazardous waste through an approved waste disposal plant or your institution's EHS program[7][12]. Do not let the product enter drains[6].

Q: How should I collect waste containing this compound?

A:

  • Use a Designated Container: Use a chemically compatible container, clearly labeled "Hazardous Waste"[9].

  • List Contents: Clearly list "2,3,4-Trimethylbenzoic acid" and any other chemical constituents on the label[9].

  • Segregate Waste: Do not mix this waste with incompatible chemicals, such as bases or strong oxidizers, in the same waste container[9].

Q: What do I do with empty containers?

A: Empty reagent bottles can often be reused for waste collection, but only if they are free of incompatible residues[13]. The original label must be fully defaced or removed, and the container must be relabeled as hazardous waste. Check with your EHS office for specific procedures on cleaning and disposing of "empty" containers, as residual amounts may still be considered hazardous.

Waste Disposal Decision Workflow

This diagram illustrates the decision-making process for disposing of materials contaminated with 2,3,4-Trimethylbenzoic acid.

Disposal_Workflow start Start: Waste Generated (e.g., excess solid, contaminated gloves, used solutions) waste_container Select a compatible, sealable Hazardous Waste Container start->waste_container label_container Label Container: - 'Hazardous Waste' - List all chemical constituents - Date and PI Name waste_container->label_container check_compat Is the waste compatible with the contents of the container? label_container->check_compat add_waste Add waste to container. Keep container closed when not in use. check_compat->add_waste Yes new_container Start a new, properly labeled waste container. check_compat->new_container No store_waste Store waste container in a designated Satellite Accumulation Area (SAA). add_waste->store_waste new_container->add_waste request_pickup When container is full or storage time limit is reached, request pickup from EHS. store_waste->request_pickup

Caption: Decision workflow for hazardous waste disposal.

Section 4: Emergency Procedures

Accidents can happen. Being prepared is key to mitigating any potential harm.

First Aid Measures
Exposure RouteFirst Aid ProtocolRationale
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes[3][4].Prompt and thorough rinsing is critical to remove all particles and prevent mechanical or chemical irritation.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes[3][4].Removes the substance to prevent potential irritation. Soap helps in effectively cleaning the affected area.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Consult a physician[3][4][6].Moves the individual away from the source of exposure and provides clean air. Medical attention is necessary for respiratory distress.
Ingestion Clean mouth with water. Do NOT induce vomiting. Get medical attention[3][4][7].Rinsing the mouth removes residual chemical. Vomiting is not induced to prevent further damage to the esophagus.
Spill Cleanup Protocol

This protocol is for small spills of solid 2,3,4-Trimethylbenzoic acid that can be managed by trained laboratory personnel. For large spills (>500 grams), evacuate the area and contact your institution's emergency response team.

Step 1: Assess and Secure the Area

  • Alert personnel in the immediate vicinity.

  • Ensure the area is well-ventilated. If in a poorly ventilated space, evacuate and call for emergency assistance.

  • Don the appropriate PPE: safety goggles, gloves, lab coat, and a respirator if significant dust is present.

Step 2: Contain the Spill

  • For a solid powder, there is no risk of spreading like a liquid. The main goal is to prevent it from becoming airborne.

Step 3: Clean Up the Spill

  • Gently sweep up the powder and place it into a suitable, labeled container for disposal[3]. Avoid aggressive sweeping or using a standard vacuum cleaner, which can disperse fine particles into the air.

  • Use a damp paper towel to wipe the area where the spill occurred to pick up any remaining fine dust.

Step 4: Decontaminate and Dispose

  • Place the collected powder, contaminated paper towels, and any disposable PPE (like gloves) into a hazardous waste bag or container[14].

  • Seal and label the container for hazardous waste disposal according to your institution's procedures.

  • Thoroughly wash your hands with soap and water after the cleanup is complete.

Step 5: Report the Incident

  • Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

References

  • Chemos GmbH & Co.KG. (2020, April 7). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. [Link]

  • PubChem. 2,3,4-Trimethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. [Link]

  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Leung, H-W., & Paustenbach, D. (1988). Setting Occupational Exposure Limits for Irritant Organic Acids and Bases Based on their Equilibrium Dissociation Constants. Applied Industrial Hygiene, 3(4), 115-118.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Princeton University EHS. Chemical Incompatibility Chart. [Link]

  • Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]

  • University of British Columbia Safety & Risk Services. Acidic/Basic Spill Clean Up. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Allen. 2, 4, 6-trimethylbenzoic acid is quite difficult to esterify. Assign reason. [Link]

  • MIT Environmental Health & Safety. Chemical Waste. [Link]

  • University of California, Santa Barbara. Acids, Organic. [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2,3,4-Trimethylbenzoic Acid and Its Isomers

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences in biological activity conferred by subtle structural changes is paramount. This guide offers a comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences in biological activity conferred by subtle structural changes is paramount. This guide offers a comparative analysis of the biological activities of 2,3,4-trimethylbenzoic acid and its isomers. While direct comparative studies on these specific isomers are limited in publicly available literature, this document synthesizes existing data on individual isomers and their derivatives, discusses structure-activity relationships of substituted benzoic acids, and provides robust, field-proven experimental protocols to enable researchers to conduct their own comparative analyses.

Introduction to Trimethylbenzoic Acid Isomers

Trimethylbenzoic acids are a group of aromatic carboxylic acids with the chemical formula C₁₀H₁₂O₂. The six isomers are distinguished by the substitution pattern of the three methyl groups on the benzene ring. This seemingly minor variation in structure can lead to significant differences in their physicochemical properties and, consequently, their biological activities. The steric and electronic effects of the methyl groups influence how these molecules interact with biological targets.

The isomers of trimethylbenzoic acid are:

  • 2,3,4-Trimethylbenzoic acid

  • 2,3,5-Trimethylbenzoic acid

  • 2,3,6-Trimethylbenzoic acid

  • 2,4,5-Trimethylbenzoic acid

  • 2,4,6-Trimethylbenzoic acid (Mesitoic acid)

  • 3,4,5-Trimethylbenzoic acid

This guide will delve into the known biological activities of these isomers, focusing on antimicrobial, anti-inflammatory, and cytotoxic properties, which are common areas of investigation for benzoic acid derivatives[1].

Comparative Biological Activities: A Synthesis of Available Data

Antimicrobial Activity

The antimicrobial potential of benzoic acid and its derivatives is well-documented, with their efficacy often linked to the substitution pattern on the aromatic ring[2].

  • 2,4,6-Trimethylbenzoic Acid Derivatives: Research on derivatives of 2,4,6-trimethylbenzoic acid has shown promising antibacterial activity. Specifically, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones demonstrated activity against Gram-positive bacteria, including strains of Staphylococcus, Enterococcus, Micrococcus, and Bacillus[3][4]. However, these derivatives were found to be inactive against Gram-negative bacteria and fungi[3]. The parent 2,4,6-timethylbenzenesufonohydrazide did show moderate to mild activity against Gram-negative bacteria and some fungi[3]. This suggests that the 2,4,6-trimethylphenyl moiety can be a useful scaffold for developing new antibacterial agents.

  • 3,4,5-Trimethoxybenzoic Acid: While not a trimethylated isomer, 3,4,5-trimethoxybenzoic acid is a closely related derivative of 3,4,5-trimethylbenzoic acid. This compound has been noted for its antimicrobial properties[5].

The antimicrobial activity of benzoic acid derivatives is influenced by factors such as the position and nature of the substituents. For instance, in a study on hydroxybenzoic acid isomers, the position of the hydroxyl group significantly impacted the antibacterial efficacy against E. coli[2]. This principle likely extends to the methyl substituents of trimethylbenzoic acid isomers, where steric hindrance and electronic effects can alter their ability to penetrate bacterial cell membranes and interact with intracellular targets.

Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties, with salicylic acid (2-hydroxybenzoic acid) being a prime example[6]. The anti-inflammatory effects are often mediated through the inhibition of enzymes like cyclooxygenases (COX) or by modulating pro-inflammatory signaling pathways[1].

While specific data on the anti-inflammatory activity of 2,3,4-trimethylbenzoic acid and its isomers is not extensively reported, the general structure of benzoic acid derivatives suggests potential in this area. The planar structure of the benzoic acid core is believed to facilitate binding to the active sites of inflammatory enzymes. The position of the methyl groups on the trimethylbenzoic acid isomers could influence this binding and, therefore, their anti-inflammatory potential.

Cytotoxicity

The cytotoxic effects of chemical compounds are a critical aspect of their biological profile, particularly in the context of drug development.

  • 2,4,5-Trimethylbenzoic Acid: Acute toxicity data for 2,4,5-trimethylbenzoic acid indicates an intraperitoneal LD50 of 316 mg/kg in mice[7]. The observed toxic effects included behavioral changes such as rigidity and muscle contraction[7].

  • 3,4,5-Trimethoxybenzoic Acid: This derivative of 3,4,5-trimethylbenzoic acid has been reported to exhibit significant cytotoxicity in a chronic oral model[8].

The cytotoxicity of benzoic acid derivatives can vary significantly based on their substitution patterns. The lipophilicity and electronic properties conferred by the methyl groups on the different isomers of trimethylbenzoic acid would likely result in varied cytotoxic profiles against different cell lines.

Structure-Activity Relationship (SAR)

The biological activity of benzoic acid derivatives is intrinsically linked to the nature and position of the substituents on the aromatic ring[1]. For trimethylbenzoic acids, the three methyl groups can influence the molecule's:

  • Steric Hindrance: The methyl groups, particularly those at the ortho positions (2 and 6), can sterically hinder the carboxylic acid group, affecting its reactivity and ability to interact with biological targets.

  • Lipophilicity: The methyl groups increase the lipophilicity of the molecule compared to benzoic acid, which can enhance its ability to cross cell membranes. The isomeric position will subtly alter the overall lipophilicity and shape, potentially affecting transport and target binding.

  • Electronic Effects: Methyl groups are weakly electron-donating, which can influence the pKa of the carboxylic acid and the electron density of the aromatic ring, thereby affecting interactions with biological macromolecules.

A study on hydroxybenzoic acid isomers demonstrated that the position of the hydroxyl group significantly affects antibacterial activity[2]. It is reasonable to hypothesize that a similar positional isomerism effect exists for trimethylbenzoic acids, where different arrangements of the methyl groups will lead to distinct biological activity profiles.

Experimental Protocols for Comparative Analysis

To facilitate direct comparative studies, this section provides detailed, standardized protocols for assessing the antimicrobial, anti-inflammatory, and cytotoxic activities of 2,3,4-trimethylbenzoic acid and its isomers.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate start->inoculate compound_prep Prepare Serial Dilutions of Isomers compound_prep->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution Assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Preparation of Test Compounds:

    • Prepare stock solutions of each trimethylbenzoic acid isomer in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to obtain a range of concentrations (e.g., from 1000 µg/mL to 1.95 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

    • Optionally, the results can be read using a microplate reader at 600 nm.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-induced Nitric Oxide Production in Macrophages

This assay evaluates the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Anti_Inflammatory_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Macrophages (e.g., RAW 264.7) incubate_cells Incubate for 24h seed_cells->incubate_cells treat_compounds Treat with Isomers incubate_cells->treat_compounds stimulate_lps Stimulate with LPS treat_compounds->stimulate_lps incubate_treatment Incubate for 24h stimulate_lps->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant griess_assay Perform Griess Assay for Nitrite collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance

Caption: Workflow for LPS-induced NO Production Assay.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment and LPS Stimulation:

    • Prepare various concentrations of the trimethylbenzoic acid isomers in cell culture medium.

    • Pre-treat the cells with the different concentrations of the isomers for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (cells with LPS and solvent) and a negative control (cells only).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production for each isomer concentration.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Cytotoxicity_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_adhere Incubate for 24h seed_cells->incubate_adhere treat_compounds Treat with Isomers incubate_adhere->treat_compounds incubate_treatment Incubate for 24-72h treat_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability

Caption: Workflow for MTT Cytotoxicity Assay.

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the trimethylbenzoic acid isomers in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each isomer.

Conclusion and Future Directions

This guide provides a foundational understanding of the comparative biological activities of 2,3,4-trimethylbenzoic acid and its isomers. While direct comparative data is currently limited, the existing information on related compounds and the principles of structure-activity relationships suggest that the isomeric form of trimethylbenzoic acid likely plays a crucial role in determining its biological effects. The provided experimental protocols offer a robust framework for researchers to conduct their own systematic comparative studies.

Future research should focus on direct, head-to-head comparisons of all six trimethylbenzoic acid isomers in a variety of biological assays. Such studies will be invaluable for elucidating the precise structure-activity relationships and identifying isomers with promising therapeutic potential. Further investigation into their mechanisms of action at the molecular level will also be critical for advancing their development as potential drug candidates.

References

  • Popiołek, Ł., Szeremeta, S., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(10), 2938. [Link]

  • Nowak, A., Szymańska, J., & Kruk, J. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Annals of Agricultural and Environmental Medicine, 28(2), 273–278. [Link]

  • Krasnikov, S. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772. [Link]

  • Popiołek, Ł., Szeremeta, S., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. ResearchGate. [Link]

  • Lokadi, L. P., Munkombwe, N. M., & Cheuka, M. P. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmacognosy and Phytochemistry, 4(1), 111-115. [Link]

  • Salehi, B., et al. (2020). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Cancers, 12(5), 1234. [Link]

  • Pryshchepa, O., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Antioxidants, 12(10), 1867. [Link]

  • Chemsrc. (n.d.). 2,4,5-Trimethylbenzoic Acid | CAS#:528-90-5. Retrieved January 26, 2026, from [Link]

  • Rooks, W. H., et al. (1985). The Analgesic and Anti-Inflammatory Profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic Acid (RS-37619). Agents and Actions, 16(5), 388–396. [Link]

  • Kim, J. H., et al. (2019). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Biomolecules & Therapeutics, 27(1), 86–94. [Link]

  • Lokadi, L. P., Munkombwe, N. M., & Cheuka, M. P. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • Akgul, A., & Tozluoglu, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 2(1), 1-10. [Link]

  • PubChem. (n.d.). 2,3,6-Trimethylbenzoic acid. Retrieved January 26, 2026, from [Link]

  • Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1342. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • PubChem. (n.d.). 2,3,4-Trimethylbenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethylbenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2,4,5-Trimethylbenzoic Acid. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Chemsrc. (n.d.). 3,4,5-trimethylbenzoic acid | CAS#:1076-88-6. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved January 26, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3,4,5-trimethyl benzoic acid. Retrieved January 26, 2026, from [Link]

Sources

Comparative

A Structural Showdown: 2,3,4-Trimethylbenzoic Acid and Its Synthetic Analogs in Profile

For the forward-thinking researcher, the nuanced world of molecular architecture is a critical frontier. In the realm of substituted benzoic acids, a family of compounds with broad applications in drug discovery and mate...

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher, the nuanced world of molecular architecture is a critical frontier. In the realm of substituted benzoic acids, a family of compounds with broad applications in drug discovery and materials science, the precise arrangement of functional groups on the aromatic ring dictates their physicochemical properties and biological activities. This guide offers a deep structural and functional comparison of 2,3,4-trimethylbenzoic acid and its isomeric synthetic analogs, 2,4,6-trimethylbenzoic acid and 3,4,5-trimethylbenzoic acid, providing the technical insights necessary for informed molecular design and application.

Introduction: The Significance of Methyl Group Placement

2,3,4-Trimethylbenzoic acid is an aromatic carboxylic acid characterized by three methyl groups situated in adjacent positions on the benzene ring.[1] This specific substitution pattern creates a unique electronic and steric environment that influences its acidity, solubility, and potential interactions with biological targets. To fully appreciate the structural nuances of 2,3,4-trimethylbenzoic acid, a comparative analysis with its isomers is essential. This guide will focus on two key synthetic analogs: the sterically hindered 2,4,6-trimethylbenzoic acid and the more symmetrically substituted 3,4,5-trimethylbenzoic acid. Understanding the distinct properties endowed by these varied substitution patterns is paramount for researchers aiming to leverage these molecules in novel applications.

Synthesis Strategies: Building the Molecular Architecture

Proposed Synthesis of 2,3,4-Trimethylbenzoic Acid

A logical synthetic pathway to 2,3,4-trimethylbenzoic acid would likely commence with the appropriate trimethylbenzene precursor, 1,2,3-trimethylbenzene (hemimellitene). The introduction of a carboxyl group can be achieved through a multi-step sequence, such as bromination followed by Grignard reaction and subsequent carboxylation with carbon dioxide. This method, while requiring careful control of reaction conditions to manage regioselectivity, is a standard and reliable approach for the synthesis of benzoic acid derivatives.[2]

Established Synthesis of 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)

The synthesis of the highly symmetric and sterically hindered 2,4,6-trimethylbenzoic acid is commonly achieved through the oxidation of mesitylene (1,3,5-trimethylbenzene).[3] A more contemporary and efficient method involves the oxidation of mesitaldehyde.[4]

Experimental Protocol: Oxidation of Mesitaldehyde to 2,4,6-Trimethylbenzoic Acid[4]

  • Rationale: This protocol utilizes a chemoselective oxidation of an aldehyde to a carboxylic acid under mild conditions, offering high yields. The use of an iridium photocatalyst and molecular oxygen as the oxidant represents a green chemistry approach.

  • Procedure:

    • An oven-dried resealable test tube equipped with a magnetic stir bar is charged with mesitaldehyde (1.0 mmol), tris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III) (Ir(dFppy)3, 0.005-0.01 mmol), and acetonitrile (4.0 mL).

    • Oxygen is bubbled through the reaction mixture, and the tube is sealed with a silicone septa screw-cap.

    • A balloon filled with oxygen is attached to the tube to maintain an oxygen atmosphere.

    • The test tube is placed under blue LEDs at room temperature and stirred for 3-12 hours.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by flash silica gel chromatography to yield 2,4,6-trimethylbenzoic acid.

Synthesis of 3,4,5-Trimethylbenzoic Acid

The synthesis of 3,4,5-trimethylbenzoic acid can be approached similarly to the 2,3,4-isomer, starting from the corresponding 1,2,3-trimethylbenzene and employing functional group interconversions to introduce the carboxylic acid at the 5-position.

Structural and Physicochemical Comparison

The seemingly subtle shift in the positioning of three methyl groups around the benzoic acid core results in significant differences in the physicochemical properties of these isomers. These differences are critical for predicting their behavior in various chemical and biological systems.

Property2,3,4-Trimethylbenzoic Acid2,4,6-Trimethylbenzoic Acid3,4,5-Trimethylbenzoic Acid
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]164.20 g/mol [5]164.20 g/mol [6]
Appearance Data not readily availableWhite to off-white crystalline powder[3]Solid
pKa Data not readily available3.45 (at 25°C)[3]Data not readily available
Water Solubility Data not readily available722.5 mg/L[3]Data not readily available
Predicted LogP 2.52.62.5

Table 1: Comparative Physicochemical Properties of Trimethylbenzoic Acid Isomers.

The steric hindrance in 2,4,6-trimethylbenzoic acid, with methyl groups flanking the carboxylic acid, is expected to have a pronounced effect on its reactivity and intermolecular interactions compared to the other two isomers.

Spectroscopic Analysis: Unveiling the Molecular Fingerprints

Spectroscopic techniques provide invaluable insights into the structural features of molecules. A comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the three isomers reveals the distinct electronic environments of the protons and carbons in each molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra are particularly informative for distinguishing between the isomers. The chemical shifts and splitting patterns of the aromatic protons and the methyl protons are unique to each substitution pattern.

  • 2,3,4-Trimethylbenzoic Acid: The aromatic region would be expected to show two distinct signals, likely doublets, corresponding to the two non-equivalent aromatic protons. The three methyl groups would also exhibit three distinct singlet signals.

  • 2,4,6-Trimethylbenzoic Acid: Due to its high symmetry, the ¹H NMR spectrum is simpler. It would display a single singlet for the two equivalent aromatic protons and two distinct singlets for the methyl groups (one for the two ortho-methyls and one for the para-methyl).

  • 3,4,5-Trimethylbenzoic Acid: This isomer would also show a high degree of symmetry, with a single singlet for the two equivalent aromatic protons and two distinct singlets for the methyl groups (one for the two meta-methyls and one for the para-methyl).

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further confirmation of the substitution patterns by revealing the number of unique carbon environments in each isomer.

IsomerExpected Number of Aromatic Carbon SignalsExpected Number of Methyl Carbon Signals
2,3,4-Trimethylbenzoic Acid 63
2,4,6-Trimethylbenzoic Acid 42
3,4,5-Trimethylbenzoic Acid 42

Table 2: Predicted ¹³C NMR Signal Count for Trimethylbenzoic Acid Isomers.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will share characteristic absorptions for the carboxylic acid group, including a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. However, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of C-H and C-C bending vibrations that can be used to distinguish between the isomers.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of all three isomers will produce a molecular ion peak (M⁺) at m/z = 164. The fragmentation patterns, however, may differ based on the stability of the resulting carbocations, which is influenced by the positions of the methyl groups.

Experimental Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)[7]

  • Rationale: Reverse-phase HPLC is a powerful technique for separating and quantifying isomers with different polarities. This protocol provides a general framework for the analysis of trimethylbenzoic acids.

  • Procedure:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is employed. The gradient or isocratic conditions would be optimized to achieve baseline separation of the isomers.[7]

    • Detection: UV detection at a wavelength where the benzoic acid chromophore absorbs strongly (e.g., 254 nm) is standard.

    • Sample Preparation: Samples of each isomer are dissolved in the mobile phase or a compatible solvent.

    • Analysis: The retention time of each isomer is determined, which is influenced by its polarity. Generally, less polar compounds will have longer retention times in reverse-phase chromatography.

Structure-Property Relationships and Potential Applications

The distinct structural features of these trimethylbenzoic acid isomers translate into different potential applications.

  • 2,3,4-Trimethylbenzoic Acid: The asymmetric nature of this isomer may lead to interesting biological activities, as subtle changes in molecular shape can significantly impact receptor binding. Further investigation into its pharmacological properties is warranted.

  • 2,4,6-Trimethylbenzoic Acid: The significant steric hindrance around the carboxylic acid group makes it a useful building block in organic synthesis where selective reactions are required. For instance, it is used in the synthesis of acylphosphine oxide photoinitiators.[3] This steric bulk can also be exploited to create stable esters and amides.

  • 3,4,5-Trimethylbenzoic Acid: This isomer, with its more exposed carboxylic acid group compared to the 2,4,6-isomer, may exhibit different biological activities. Substituted benzoic acids are known to possess a range of biological effects, including antimicrobial and anti-inflammatory properties.[8] The specific substitution pattern of the 3,4,5-isomer could modulate these activities.

Conclusion

This comparative guide underscores the profound impact of methyl group positioning on the properties and potential applications of trimethylbenzoic acid isomers. While 2,3,4-trimethylbenzoic acid remains a less-explored member of this family, its unique asymmetry presents an intriguing avenue for future research. In contrast, the well-characterized 2,4,6- and 3,4,5-isomers provide valuable benchmarks for understanding structure-property relationships in this class of compounds. For researchers and drug development professionals, a thorough appreciation of these structural subtleties is not merely an academic exercise but a fundamental prerequisite for the rational design of novel molecules with tailored functionalities.

Visualizing the Isomeric Differences

G cluster_234 2,3,4-Trimethylbenzoic Acid cluster_246 2,4,6-Trimethylbenzoic Acid cluster_345 3,4,5-Trimethylbenzoic Acid node_234 Asymmetric Substitution node_246 Symmetric & Sterically Hindered node_234->node_246 Isomeric Relationship node_345 Symmetric Substitution node_234->node_345 Isomeric Relationship

Caption: Isomeric relationship of trimethylbenzoic acids.

References

  • PubChem. 2,4,6-Trimethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid.
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  • PubChem. 2,3,4-Trimethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. [Link]

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  • PubChem. 2,3,6-Trimethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • NIST. Benzoic acid, 2,4,6-trimethyl-. National Institute of Standards and Technology. [Link]

  • Polish Journal of Environmental Studies. Dimethylbenzoic Acid Isomers in Lung, Kidney, Liver and Urine of Rats after Single and Repeated Inhalation Exposure to Pseudocumene. [Link]

  • Journal of Molecular Structure. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

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  • NIST. Benzoic acid, 2,4,6-trimethyl-. National Institute of Standards and Technology. [Link]

  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

  • SIELC Technologies. 2,4,6-Trimethylbenzoic acid. [Link]

  • MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • PubChem. 3,4,5-Trimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]

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Validation

A Comparative Guide to the HPLC Retention Times of 2,3,4-, 2,3,6-, and 2,4,6-Trimethylbenzoic Acid

For researchers, scientists, and professionals in drug development, the precise separation and quantification of closely related isomers are paramount. This guide provides an in-depth technical comparison of the High-Per...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of closely related isomers are paramount. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times of three positional isomers of trimethylbenzoic acid: 2,3,4-, 2,3,6-, and 2,4,6-trimethylbenzoic acid. Understanding the subtle differences in their chromatographic behavior is crucial for developing robust analytical methods for quality control, impurity profiling, and metabolic studies.

This document delves into the underlying chemical principles governing their separation, supported by experimental data and established methodologies. We will explore how the strategic placement of three methyl groups on the benzoic acid ring influences key physicochemical properties, ultimately dictating their retention on a reversed-phase HPLC column.

The Decisive Role of Molecular Structure in Chromatographic Separation

The retention of a compound in reversed-phase HPLC is primarily governed by its hydrophobicity; more hydrophobic molecules interact more strongly with the nonpolar stationary phase, leading to longer retention times. However, when dealing with isomers that share the same molecular formula and weight, other factors such as steric hindrance, electronic effects, and acidity (pKa) come into play, creating a nuanced separation challenge.

The three trimethylbenzoic acid isomers—2,3,4-, 2,3,6-, and 2,4,6-trimethylbenzoic acid—present a fascinating case study in how minor structural shifts can lead to significant differences in chromatographic behavior. The key to their separation lies in how the methyl groups influence the molecule's interaction with the stationary phase and its ionization state in the mobile phase.

Physicochemical Properties Influencing Retention

To understand the expected elution order, we must first consider the key physicochemical properties of each isomer:

IsomerpKaPredicted Elution Order (based on increasing hydrophobicity and steric hindrance)
2,3,4-Trimethylbenzoic Acid~3.8 - 4.0 (estimated)1 (least retained)
2,3,6-Trimethylbenzoic Acid~3.5 - 3.7 (estimated)2
2,4,6-Trimethylbenzoic Acid3.448[1]3 (most retained)

The pKa value is critical as it determines the extent of ionization of the carboxylic acid group at a given mobile phase pH. In reversed-phase HPLC, the neutral, protonated form of an acidic compound is more hydrophobic and thus more retained than its ionized, anionic form.[2] By maintaining the mobile phase pH at least one to two units below the pKa of the analytes, we ensure they are predominantly in their non-ionized form, maximizing retention and promoting separation based on hydrophobicity and steric effects.

The "ortho effect" is a significant factor influencing the acidity of substituted benzoic acids.[3][4] Generally, substituents in the ortho position increase the acidity (lower the pKa) of benzoic acid, regardless of their electronic properties. This is attributed to a combination of steric and electronic factors that stabilize the carboxylate anion.[5][6] Consequently, 2,3,6- and 2,4,6-trimethylbenzoic acid, with two ortho-substituents, are expected to be more acidic than 2,3,4-trimethylbenzoic acid, which has only one.

Experimental Methodology: A Representative HPLC Protocol

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (v/v)

    • B: Acetonitrile

  • Gradient: 40% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve standards in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 100 µg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Weighing Dissolution Dissolution in Mobile Phase Standard->Dissolution ~100 µg/mL Injection Injection (10 µL) Dissolution->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram RetentionTime Retention Time Determination Chromatogram->RetentionTime Comparison Comparative Analysis RetentionTime->Comparison

Comparative Analysis of Retention Times

Based on the principles of reversed-phase chromatography and the structural characteristics of the isomers, a predicted elution order can be established. The retention time is expected to increase with increasing hydrophobicity and steric hindrance around the carboxylic acid group.

Retention_Factors cluster_properties Molecular Properties cluster_hplc HPLC Parameters Hydrophobicity Hydrophobicity (logP) RetentionTime HPLC Retention Time Hydrophobicity->RetentionTime Increases StericHindrance Steric Hindrance (Ortho Effect) StericHindrance->RetentionTime Increases Acidity Acidity (pKa) MobilePhase Mobile Phase pH Acidity->MobilePhase Influences Ionization StationaryPhase Stationary Phase (C18) StationaryPhase->RetentionTime Interacts with Analyte MobilePhase->RetentionTime Affects

2,3,4-Trimethylbenzoic Acid: This isomer has only one methyl group in the ortho position (position 2). This results in the least steric hindrance around the carboxylic acid group compared to the other two isomers. The lesser steric bulk allows for a more planar conformation, potentially leading to a slightly lower hydrophobicity as the polar carboxylic acid group is more exposed. Consequently, 2,3,4-trimethylbenzoic acid is expected to have the shortest retention time .

2,3,6-Trimethylbenzoic Acid: With two ortho-substituents (at positions 2 and 6), this isomer experiences significant steric hindrance. This forces the carboxylic acid group out of the plane of the benzene ring.[6] This steric inhibition of resonance can increase the effective hydrophobicity of the molecule by shielding the polar carboxylic acid group. Therefore, 2,3,6-trimethylbenzoic acid is expected to have a longer retention time than the 2,3,4- isomer .

2,4,6-Trimethylbenzoic Acid: Similar to the 2,3,6- isomer, this compound also has two ortho-methyl groups, leading to substantial steric hindrance and an out-of-plane carboxylic acid group. The symmetrical placement of the methyl groups may lead to a slightly different overall molecular shape and potentially a marginally higher hydrophobicity compared to the 2,3,6- isomer. The lower pKa of 3.448 also indicates a stronger acidity, which, under the acidic mobile phase conditions, would be suppressed, but the inherent electronic differences contribute to its interaction with the stationary phase. It is therefore predicted that 2,4,6-trimethylbenzoic acid will be the most retained of the three isomers .

Conclusion

The separation of 2,3,4-, 2,3,6-, and 2,4,6-trimethylbenzoic acid by reversed-phase HPLC is a clear demonstration of how subtle structural isomerism dictates chromatographic behavior. The elution order is a direct consequence of the interplay between hydrophobicity, steric hindrance, and the acidity of the isomers. The presence and number of ortho-methyl groups are the most significant factors, with increased ortho-substitution leading to greater steric hindrance, a potential increase in effective hydrophobicity, and consequently, longer retention times.

For researchers developing methods for the analysis of these and other closely related isomers, a thorough understanding of these principles is essential. Method development should focus on optimizing mobile phase pH to control ionization and leveraging stationary phases that can exploit the subtle differences in molecular shape and polarity. While a standard C18 column can provide adequate separation, for more challenging separations of positional isomers, alternative stationary phases such as phenyl or pentafluorophenyl (PFP) columns, which offer different selectivity through pi-pi interactions, may be beneficial.[9]

This guide provides a foundational understanding and a practical starting point for the successful separation and analysis of these important trimethylbenzoic acid isomers.

References

  • PubMed. (n.d.). Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography. Retrieved January 27, 2026, from [Link]

  • University of Jordan. (2021, November 9). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. Retrieved January 27, 2026, from [Link]

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  • Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. Retrieved January 27, 2026, from [Link]

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